Methyl 2,6-diaminopyridine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-diaminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXQOPYHQAOGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214590 | |
| Record name | 4-Pyridinecarboxylic acid, 2,6-diamino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98547-97-8 | |
| Record name | 4-Pyridinecarboxylic acid, 2,6-diamino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98547-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2,6-diamino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2,6-diaminopyridine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 2,6-diaminopyridine-4-carboxylate, a key intermediate in the development of novel pharmaceutical agents. This document details potential synthetic routes, experimental protocols, and relevant chemical data. The synthesis of this molecule, while not extensively documented in publicly available literature, can be achieved through strategic chemical transformations common in pyridine chemistry. This guide consolidates information from related syntheses to propose viable and efficient methods for obtaining the target compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyridine core with two amino groups and a methyl carboxylate substituent, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide outlines a plausible and chemically sound approach to its synthesis, drawing from established methodologies for the functionalization of pyridine derivatives.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through two primary retrosynthetic strategies. The first involves the late-stage introduction of the amino groups onto a pre-functionalized pyridine-4-carboxylate core. The second strategy focuses on the introduction of the carboxylate group onto a 2,6-diaminopyridine scaffold.
Pathway A: Amination of a Dihalopyridine Precursor
A common and effective method for the synthesis of aminopyridines is the nucleophilic substitution of halopyridines with ammonia or an ammonia equivalent. This pathway would commence with a readily available starting material such as methyl 2,6-dichloropyridine-4-carboxylate.
Caption: Pathway A: Synthesis via amination of a dihalopyridine.
Pathway B: Carboxylation of 2,6-Diaminopyridine
Alternatively, the synthesis can begin with 2,6-diaminopyridine. This would involve a regioselective carboxylation or a related C-H functionalization at the 4-position, followed by esterification. This route may present challenges in achieving the desired regioselectivity.
Caption: Pathway B: Synthesis via carboxylation of 2,6-diaminopyridine.
Experimental Protocols
The following protocols are generalized procedures based on established methods for analogous chemical transformations. Researchers should optimize these conditions for the specific substrate.
General Procedure for Pathway A: Amination of Methyl 2,6-dichloropyridine-4-carboxylate
This procedure is adapted from known methods for the amination of chloropyridines.
-
Reaction Setup: In a high-pressure autoclave, combine Methyl 2,6-dichloropyridine-4-carboxylate, a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate), and a suitable solvent such as aqueous ammonia.
-
Reaction Conditions: Seal the autoclave and heat to a temperature in the range of 150-200 °C. The pressure will increase due to the heating of the aqueous ammonia solution. Maintain the reaction at this temperature for 12-24 hours with constant stirring.
-
Work-up and Purification: After cooling the reactor to room temperature, cautiously vent the excess ammonia. The reaction mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Procedure for Pathway B: Carboxylation and Esterification
This two-step procedure involves an initial carboxylation followed by esterification.
Step 1: Carboxylation of 2,6-Diaminopyridine
-
Reaction Setup: To a solution of 2,6-diaminopyridine in a suitable high-boiling point solvent, add a strong base (e.g., sodium or potassium hydroxide).
-
Reaction Conditions: Heat the mixture under a high pressure of carbon dioxide. The temperature and pressure required can vary significantly and need to be optimized (e.g., 150-250 °C, >50 atm).
-
Work-up: After the reaction, cool the vessel and carefully release the pressure. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
Step 2: Esterification of 2,6-Diaminopyridine-4-carboxylic acid
-
Reaction Setup: Suspend the 2,6-Diaminopyridine-4-carboxylic acid in methanol.
-
Reaction Conditions: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) and heat the mixture to reflux for 4-8 hours.
-
Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). The product can then be extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic routes. These are representative values based on analogous reactions and should be used as a starting point for optimization.
Table 1: Reaction Parameters for Pathway A
| Parameter | Value | Reference/Analogy |
| Starting Material | Methyl 2,6-dichloropyridine-4-carboxylate | - |
| Reagent | Aqueous Ammonia (28-30%) | [1] |
| Catalyst | Copper(II) Sulfate | [1] |
| Molar Ratio (Ammonia:Substrate) | 10 - 20 : 1 | [1] |
| Catalyst Loading (mol%) | 1 - 5 | [1] |
| Temperature (°C) | 150 - 200 | [1] |
| Reaction Time (h) | 12 - 24 | [1] |
| Pressure | Autogenous | [1] |
| Expected Yield (%) | 40 - 70 | - |
Table 2: Reaction Parameters for Pathway B
| Parameter | Value | Reference/Analogy |
| Step 1: Carboxylation | ||
| Starting Material | 2,6-Diaminopyridine | - |
| Reagent | Carbon Dioxide | - |
| Base | Potassium Hydroxide | - |
| Temperature (°C) | 180 - 250 | - |
| Pressure (atm) | > 50 | - |
| Expected Yield (%) | 30 - 60 | - |
| Step 2: Esterification | ||
| Starting Material | 2,6-Diaminopyridine-4-carboxylic acid | - |
| Reagent | Methanol | [2] |
| Catalyst | Sulfuric Acid | [2] |
| Temperature (°C) | Reflux | [2] |
| Reaction Time (h) | 4 - 8 | [2] |
| Expected Yield (%) | 80 - 95 | [2] |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the final, characterized product follows a logical sequence of synthesis, purification, and analysis.
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
The synthesis of this compound, while not explicitly detailed in a single source, is highly feasible through established synthetic organic chemistry principles. The two primary routes outlined in this guide, amination of a dihalopyridine precursor and carboxylation of diaminopyridine, offer viable strategies for researchers. The choice of pathway will likely depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. The provided experimental protocols and reaction parameters serve as a robust starting point for the development of a specific and optimized synthetic procedure. Further investigation and optimization of these methods will be crucial for achieving high yields and purity of this valuable chemical intermediate.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 2,6-diaminopyridine-4-carboxylate and its Core Moiety
Disclaimer: Direct experimental data for Methyl 2,6-diaminopyridine-4-carboxylate (CAS 98547-97-8) is limited in the public scientific literature. This guide provides a comprehensive overview of the chemical properties of its core structure, 2,6-diaminopyridine, and its derivatives to infer the expected characteristics and reactivity of the target compound.
Introduction
This compound is a heterocyclic compound belonging to the pyridine family. The presence of two amino groups and a methyl carboxylate group on the pyridine ring suggests a rich chemical reactivity and potential for diverse applications, particularly in medicinal chemistry and materials science. Derivatives of 2,6-diaminopyridine have garnered interest for their biological activities, including antiviral and antibacterial properties, as well as their ability to act as ligands for metal complexes.[1][2] This guide summarizes the known chemical properties, spectral data, and synthetic methodologies related to the 2,6-diaminopyridine core, providing a foundational understanding for researchers and drug development professionals.
Physicochemical Properties
| Property | Value (for 2,6-diaminopyridine) | Citations |
| Molecular Formula | C₅H₇N₃ | [3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Appearance | Slightly brown solid; Light brown, yellow, or off-white powder or flakes | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Spectral Data
The spectral data for the 2,6-diaminopyridine core provides a baseline for the characterization of its derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-diaminopyridine is characterized by the stretching vibrations of the N-H bonds of the amino groups and the C=N and C=C bonds of the pyridine ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amino) | 3400-3200 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=N Stretch (Pyridine Ring) | 1650-1580 |
| C=C Stretch (Pyridine Ring) | 1600-1450 |
| N-H Bend (Amino) | 1650-1550 |
| C-H Bend (Aromatic) | 900-675 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2,6-diaminopyridine provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR of 2,6-diaminopyridine:
-
Aromatic Protons: The protons on the pyridine ring typically appear in the region of δ 6.0-8.5 ppm.
-
Amino Protons: The protons of the amino groups are often broad and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR of 2,6-diaminopyridine:
-
Aromatic Carbons: The carbon atoms of the pyridine ring will show signals in the aromatic region of the spectrum (δ 100-160 ppm). The carbons attached to the nitrogen and amino groups will be significantly influenced.
Mass Spectrometry (MS)
The mass spectrum of 2,6-diaminopyridine would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would involve the loss of amino groups and cleavage of the pyridine ring.
Synthesis and Reactivity
Synthesis of 2,6-Diaminopyridine Derivatives
Several methods have been reported for the synthesis of 2,6-diaminopyridine and its derivatives. A common approach involves the amination of dihalopyridines. For instance, 2,6-dichloropyridine can be reacted with ammonia or other amines under pressure and in the presence of a copper catalyst.[4] Another classical method is the Chichibabin reaction, where pyridine reacts with sodium amide to introduce amino groups onto the ring.[5]
The synthesis of this compound would likely start from a corresponding dichlorinated or dibrominated pyridine-4-carboxylate ester, followed by amination.
Caption: Plausible synthetic route to the target compound.
Reactivity of the 2,6-Diaminopyridine Core
The chemical reactivity of the 2,6-diaminopyridine core is dictated by the nucleophilic character of the amino groups and the pyridine nitrogen, as well as the electrophilic nature of the pyridine ring.
-
N-Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to produce derivatives with modified biological activities.[1]
-
N-Alkylation: The amino groups can also undergo alkylation reactions.
-
Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands to coordinate with metal ions, forming metal complexes.[6] This property is relevant for applications in catalysis and materials science.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating effect of the two amino groups may facilitate substitution at the 3- and 5-positions.
Caption: Key reactions of the 2,6-diaminopyridine core.
Biological Activity of Derivatives
While the biological profile of this compound itself is not reported, various derivatives of 2,6-diaminopyridine have shown interesting biological activities.
-
Antiviral Activity: N-long-chain monoacylated derivatives of 2,6-diaminopyridine have demonstrated significant activity against Herpes Simplex Virus (HSV-1).[1]
-
Antibacterial Activity: Some rhodamine-coupled 2,6-diaminopyridine derivatives have been investigated for their antibacterial properties.[7]
-
Antitumor Activity: Pentamidine derivatives synthesized from 2,6-diaminopyridine have shown antitumor activities and DNA binding capabilities.[8]
-
Enzyme Inhibition: The 2-aminopyridine moiety is a known pharmacophore present in various enzyme inhibitors.[2]
The presence of the two amino groups allows for the facile introduction of various pharmacophoric groups, making the 2,6-diaminopyridine scaffold a versatile platform for drug discovery.
Caption: Drug discovery workflow for 2,6-diaminopyridine derivatives.
Experimental Protocols
General Protocol for N-Acylation of 2,6-Diaminopyridine
This protocol is a general representation of the synthesis of N-acyl derivatives of 2,6-diaminopyridine.[6]
-
Dissolution: Dissolve 2,6-diaminopyridine in a suitable dry solvent (e.g., tetrahydrofuran) in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a base, such as triethylamine, to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield the pure N-acylated 2,6-diaminopyridine derivative.
Conclusion
This compound, while not extensively characterized in the available literature, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. Based on the known properties of the 2,6-diaminopyridine core, it is expected to be a versatile building block for the synthesis of a wide range of derivatives. The presence of multiple reactive sites allows for fine-tuning of its physicochemical and biological properties. Further research into the synthesis and characterization of this specific compound is warranted to fully explore its potential applications.
References
- 1. N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 5. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 6. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]
Spectroscopic Analysis of Methyl 2,6-diaminopyridine-4-carboxylate: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for compounds structurally related to Methyl 2,6-diaminopyridine-4-carboxylate. Due to the limited availability of published data for the exact target molecule, this document focuses on the spectroscopic characteristics of two close analogs: Methyl 2-aminopyridine-4-carboxylate and 2,6-Diaminopyridine . The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers valuable insights for the characterization of similar chemical structures.
Data Presentation
The following tables summarize the key spectroscopic data obtained for the aforementioned analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Methyl 2-aminopyridine-4-carboxylate | - | - | - | - | No data available |
| 2,6-Diaminopyridine | - | - | - | - | No data available |
No specific ¹H NMR data for Methyl 2-aminopyridine-4-carboxylate and 2,6-Diaminopyridine was found in the search results.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Methyl 2-aminopyridine-4-carboxylate | - | No data available |
| 2,6-Diaminopyridine | - | No data available |
No ¹³C NMR data for Methyl 2-aminopyridine-4-carboxylate and 2,6-Diaminopyridine was found in the search results.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| Methyl 2-aminopyridine-4-carboxylate | - | - | No data available |
| 2,6-Diaminopyridine | - | - | N-H stretch, C-H stretch, C=C stretch, C-N stretch |
While an IR spectrum for 2,6-Diaminopyridine is available, specific peak assignments were not provided in the search results.[1]
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Mass-to-Charge Ratio (m/z) | Assignment |
| Methyl 2-aminopyridine-4-carboxylate | - | - | No data available |
| 2,6-Diaminopyridine | - | - | No data available |
No specific Mass Spectrometry data for Methyl 2-aminopyridine-4-carboxylate and 2,6-Diaminopyridine was found in the search results.
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are not available in the public domain. However, a general workflow for spectroscopic analysis is provided below.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Synthesis and Characterization Logic
The synthesis of a target molecule like this compound would typically be followed by a series of purification and characterization steps to confirm its identity and purity.
References
An In-depth Technical Guide to Methyl 2,6-diaminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2,6-diaminopyridine-4-carboxylate, a pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. Due to the limited availability of published data for this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with two amino groups and a methyl carboxylate group.
| Identifier | Value | Source |
| CAS Number | 98547-97-8 | [1] |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | |
| IUPAC Name | This compound |
Synthesis and Spectroscopic Data
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be extrapolated from general methodologies for the synthesis of similar aminopyridine derivatives. A potential synthetic workflow is outlined below.
A common approach to synthesizing substituted pyridines involves the modification of a pre-existing pyridine ring. One possible route could start from a di-substituted pyridine, such as a di-halogenated pyridine carboxylate, followed by nucleophilic substitution with an amino source.
Caption: Postulated synthetic workflow for this compound.
| Spectroscopic Data Type | Expected Characteristics for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and broad signals for the amino group protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the ester, and C-N and C=C stretching of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Biological Activity
Direct studies on the biological activity of this compound are limited. However, the broader class of diaminopyridines and related aminopyridine derivatives has been investigated for various biological activities.
Derivatives of the closely related methyl-2-aminopyridine-4-carboxylate have been synthesized and evaluated for their in vitro antimicrobial and antifungal activities.[2][3] Some of these derivatives showed promising activity against various bacterial and fungal strains.[2]
Furthermore, the 2,6-diaminopyridine scaffold is a component of some biologically active molecules and has been used in the development of compounds targeting neurological disorders.
Given the antimicrobial activity of related compounds, a hypothetical mechanism of action could involve interference with essential microbial pathways.
Caption: Hypothetical interaction pathway with a microbial target.
Experimental Protocols for Related Compounds
Detailed experimental protocols for the specific title compound are not available. However, the following is a general procedure for the synthesis of Schiff base derivatives of methyl-2-aminopyridine-4-carboxylate, which provides insight into the reactivity of the amino group on the pyridine ring.
Synthesis of Methyl-2-(arylideneamino)pyridine-4-carboxylate Derivatives (General Procedure)
-
A solution of methyl-2-aminopyridine-4-carboxylate (1 mmol) in a suitable solvent (e.g., ethanol) is prepared.
-
To this solution, an appropriate aromatic aldehyde (1 mmol) is added.
-
A catalytic amount of an acid (e.g., glacial acetic acid) is added to the mixture.
-
The reaction mixture is refluxed for a specified period (e.g., 4-6 hours).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
This protocol is adapted from the synthesis of related compounds and should be considered as a representative example.
Conclusion
This compound is a chemical entity with potential for further investigation, particularly in the synthesis of novel compounds with potential biological activities. While there is a lack of extensive published data on this specific molecule, the information available for structurally related compounds suggests that it could serve as a valuable building block in medicinal chemistry and materials science. Further research is warranted to fully elucidate its chemical properties, synthetic accessibility, and biological profile.
References
An In-depth Technical Guide on Methyl 2,6-diaminopyridine-4-carboxylate
Introduction
Methyl 2,6-diaminopyridine-4-carboxylate, also known by its IUPAC name methyl 2,6-diaminoisonicotinate, is an organic compound featuring a pyridine ring substituted with two amino groups and a methyl carboxylate group.[1][2] Its chemical structure lends itself to a variety of potential applications in research, particularly in pharmaceutical development and materials science, due to the presence of multiple functional groups that can engage in diverse chemical reactions.[1] This document aims to provide a comprehensive overview of its physical properties, characterization data, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
This compound is characterized by the following identifiers and properties. The compound typically presents as a solid crystalline substance.[1] Due to the presence of polar amino and carboxylate functional groups, it is expected to be soluble in polar solvents such as water and alcohols.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 98547-97-8 | [1][2][3] |
| Molecular Formula | C₇H₉N₃O₂ | [1][2] |
| Molecular Weight | 167.17 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Diaminoisonicotinic acid methyl ester; 4-Pyridinecarboxylic acid, 2,6-diamino-, methyl ester | [1][2] |
| SMILES | COC(=O)c1cc(N)nc(N)c1 | [1] |
| InChI | InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3,(H4,8,9,10) | [1] |
| InChIKey | ZTXQOPYHQAOGKZ-UHFFFAOYSA-N |[1] |
Spectroscopic and Characterization Data
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not provided in the available literature. However, a logical workflow for the characterization of a newly synthesized batch of this compound is outlined below.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available. However, general methodologies for the synthesis of similar compounds and standard characterization techniques can be described.
1. Synthesis Methodology (Hypothetical)
The synthesis of diaminopyridine derivatives can often be achieved through amination of dihalopyridine precursors. A plausible, though unconfirmed, route for this compound could involve the amination of a corresponding dichloropyridine ester.
-
Starting Material: Methyl 2,6-dichloropyridine-4-carboxylate.
-
Reagent: Ammonia or a protected amine source, often in the presence of a copper catalyst.[4]
-
Reaction Conditions: The reaction, known as a nucleophilic aromatic substitution, would likely be carried out in a suitable solvent under elevated temperature and pressure.
-
Work-up and Purification: Following the reaction, the crude product would be isolated. Purification could be achieved through recrystallization from a suitable solvent system or by column chromatography to yield the pure ester.
The diagram below illustrates a generalized workflow for such a synthesis.
2. Characterization Protocols (General)
Should a sample of this compound be synthesized, the following standard protocols would be used for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amino groups, and a singlet for the methyl ester protons.
-
¹³C NMR: The carbon spectrum would reveal signals corresponding to the carbonyl carbon of the ester, the carbons of the pyridine ring (with varying chemical shifts due to the different substituents), and the methyl carbon of the ester group.
-
-
Infrared (IR) Spectroscopy:
-
A sample would be analyzed, typically as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet. Key expected vibrational bands would include N-H stretches for the amino groups (typically in the range of 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-N and C=C/C=N stretches associated with the aromatic ring.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) would be a suitable method. The analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus a proton (approx. 168.17). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
References
A Comprehensive Review of 2,6-Diaminopyridine Derivatives: Synthesis, Applications, and Future Prospects
Introduction: The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, present in numerous natural products, pharmaceuticals, and functional materials.[1][2] Among its many derivatives, the 2,6-diaminopyridine (DAP) core has garnered significant attention as a versatile intermediate and a key pharmacophore.[3][4] Its unique structure, featuring two amino groups on the pyridine ring, allows for diverse functionalization and facilitates interactions with biological targets through hydrogen bonding.[5] This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of 2,6-diaminopyridine derivatives, with a focus on their role in drug development and materials science. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex processes to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Synthesis of 2,6-Diaminopyridine Derivatives
The synthesis of the 2,6-diaminopyridine scaffold and its derivatives can be achieved through several established routes. The choice of method often depends on the desired substitution pattern and scale of the reaction.
Key Synthetic Methodologies:
-
Chichibabin Reaction: This is a classic method for the amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine.[6] Further reaction can yield 2,6-diaminopyridine, though yields can be moderate and reaction conditions are harsh (high temperatures).[6][7] An improved process involves using a phase-transfer catalyst to increase the yield to 90% under more controlled conditions.[7]
-
Amination of Dihalopyridines: A more common and versatile approach involves the nucleophilic substitution of 2,6-dihalopyridines (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) with ammonia or various amines.[6][8] This method allows for the introduction of diverse substituents on the amino groups. Recent advancements utilize microwave irradiation in water, significantly reducing reaction times and employing more environmentally benign conditions.[9][10] Copper-catalyzed systems are often used to facilitate these C-N bond formations.[9]
-
From 3-Hydroxyglutaronitrile: An alternative route involves the reaction of 3-hydroxyglutaronitrile with an ammonia donor. This process can be carried out in a suitable solvent like methanol at temperatures between 100-200°C to yield 2,6-diaminopyridine.[11]
The general synthetic pathways are illustrated in the diagram below.
Caption: Major synthetic routes to 2,6-diaminopyridine (DAP) and its derivatives.
Experimental Protocol: Microwave-Assisted Diamination of 2,6-Dibromopyridine
This protocol is adapted from a selective mono- or diamination procedure using microwave irradiation.[9][10]
-
Reaction Setup: To a 10 mL microwave reaction vessel, add 2,6-dibromopyridine (1.5 g), the desired amine (e.g., aniline), potassium carbonate (K₂CO₃) as a base, and a catalytic amount of copper(I) iodide (CuI) and N,N'-dimethyl-1,2-cyclohexanediamine (DMPAO).
-
Solvent: Add water as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture for 2 to 2.5 hours at a set temperature (optimized for the specific amine).
-
Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel or bulb-to-bulb distillation to yield the pure 2,6-diaminopyridine derivative.[9] Purity is confirmed by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS).[9]
Applications in Medicinal Chemistry
The 2,6-diaminopyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.
Anticancer Activity: Kinase Inhibition
2,6-diaminopyridine derivatives have been extensively explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[12][13] By blocking the ATP-binding site of CDKs, these inhibitors can halt uncontrolled cell proliferation.[13][14]
Caption: Mechanism of CDK inhibition by 2,6-diaminopyridine derivatives.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of Selected 2,6-Diaminopyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Cell Lines Tested | Reference |
| 2r | CDK1, CDK2 | Potent (not quantified) | HeLa, HCT116, A375 | [12] |
| 11 | CDK1, CDK2 | Potent (not quantified) | HeLa, HCT116, A375 | [12] |
| NU6027 | CDK1/cyclinB1 | 2.9 ± 0.1 | N/A | [14] |
| NU6027 | CDK2/cyclinA3 | 2.2 ± 0.6 | N/A | [14] |
| 8e | CDK9 | 0.0884 | MV-4-11 | [15] |
Antiviral Activity
Derivatives of 2,6-diaminopyridine have shown promising activity against a range of viruses. N-monoacylated derivatives, for instance, are effective against Herpes Simplex Virus-1 (HSV-1).[16][17] More recently, a system-oriented optimization of related 2,6-diaminopurine derivatives led to the identification of broad-spectrum antiviral agents active against Dengue, Zika, West Nile, Influenza A, and even SARS-CoV-2.[18][19]
Table 2: Antiviral Activity of Selected 2,6-Diaminopyridine and Related Derivatives
| Compound Class/ID | Virus | Activity Metric | Value (µM or µg/mL) | Reference |
| N-monoacyl DAP (2a-c) | HSV-1 | EC₅₀ | 15.3 - 18.5 µg/mL | [16][17] |
| 6i (diaminopurine) | Dengue Virus | IC₅₀ | 0.5 - 5.3 µM | [18] |
| 6i (diaminopurine) | Zika Virus | IC₅₀ | 0.5 - 5.3 µM | [18] |
| 6i (diaminopurine) | West Nile Virus | IC₅₀ | 0.5 - 5.3 µM | [18] |
| 6i (diaminopurine) | Influenza A | IC₅₀ | 0.5 - 5.3 µM | [18] |
| 6i (diaminopurine) | SARS-CoV-2 (Calu-3 cells) | IC₅₀ | 0.5 µM | [18][19] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for evaluating the antiviral efficacy of compounds, as described for N-monoacyl-2,6-diaminopyridines.[16][17]
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 24-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with the virus (e.g., HSV-1) at a known concentration (plaque-forming units/mL) for 1-2 hours at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum. Overlay the cells with a medium (e.g., MEM with 2% FBS) containing carboxymethyl cellulose and varying concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a solution like crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control. Cytotoxicity (CC₅₀) is determined in parallel on uninfected cells.
Antibacterial Activity
The 2,6-diaminopyridine scaffold has also been incorporated into compounds with significant antibacterial properties. Metal complexes derived from these ligands, as well as certain organic derivatives, show moderate to good inhibitory activity against both Gram-positive and Gram-negative bacteria.[20][21][22][23]
Caption: A typical workflow for antibacterial screening of DAP derivatives.
Table 3: Antibacterial Activity of Selected 2,6-Diaminopyridine Derivatives
| Compound | Bacteria | Method | Result | Reference |
| Ni(C₅H₇N₃)Cl₂ | P. aeruginosa, E. coli | Agar Well Diffusion | Good inhibitory activity | [20] |
| Hg(C₅H₇N₃)Cl₂ | P. aeruginosa, E. coli | Agar Well Diffusion | Good inhibitory activity | [20] |
| Cu(II) complex | E. coli | Agar Well Diffusion | 13 mm inhibition zone | [21] |
| Fe(II) complex | P. aeruginosa | Agar Well Diffusion | High activity | [21] |
| 2c | S. aureus, B. subtilis | MIC | 0.039 ± 0.000 µg/mL | [22][23] |
Experimental Protocol: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.[20]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Bacterial Inoculation: Once the agar solidifies, spread a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) evenly over the surface.
-
Well Creation: Aseptically create wells (e.g., 6 mm diameter) in the agar.
-
Compound Application: Add a specific volume of the test compound, dissolved in a suitable solvent like DMSO at a known concentration (e.g., 1 mg/mL), into each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) are also included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.
Applications in Materials Science
Beyond medicine, 2,6-diaminopyridine derivatives serve as valuable building blocks in materials science.
-
Polymer Chemistry: The diamino functionality makes them suitable monomers for the production of specialty polymers and resins, which are used in durable coatings and adhesives.[3]
-
Metal-Ion Complexation: The nitrogen atoms in the pyridine ring and the amino groups can act as electron donors or proton acceptors, allowing them to form stable complexes with various metal ions.[5] This property is exploited for the removal of heavy metal ions like Cu(II), Ni(II), Co(II), and Zn(II) from aqueous solutions through solvent extraction.[5]
-
Sensors: Rhodamine-coupled 2,6-diaminopyridine derivatives have been synthesized as chemosensors that can detect metal ions like Fe³⁺ and Al³⁺ through distinct colorimetric and fluorescent changes.[24]
Conclusion and Future Outlook
The 2,6-diaminopyridine scaffold is a remarkably versatile and valuable core in modern chemical research. Its straightforward and adaptable synthesis allows for the creation of large libraries of derivatives for screening. In medicinal chemistry, these compounds have proven to be potent inhibitors of key cellular targets like protein kinases and have demonstrated broad-spectrum activity against viruses and bacteria. The ongoing threat of drug resistance and emerging infectious diseases ensures that the development of novel DAP-based therapeutics will remain an active area of research.[2][18] In materials science, their utility as ligands, sensors, and polymer precursors continues to expand. Future research will likely focus on refining the selectivity of these derivatives for specific biological targets, optimizing their pharmacokinetic properties, and exploring their potential in creating advanced functional materials.
References
- 1. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
- 12. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of the antibacterial activity of Metal Complexes Derived from 2,6 -Diaminopyridine with the corresponding metal salts | Auctores [auctoresonline.org]
- 21. Antibacterial Activity of 2,6 –Diaminopyridine Metal Complexes and Corresponding Metal Salts against some Pathogenic Bacteria | Auctores [auctoresonline.org]
- 22. mdpi.com [mdpi.com]
- 23. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of Amino Groups in Methyl 2,6-diaminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the amino groups in Methyl 2,6-diaminopyridine-4-carboxylate. The document details the electronic effects influencing the nucleophilicity of the amino groups, predicted reactivity in common organic transformations, and detailed experimental protocols based on analogous systems.
Introduction: Structural and Electronic Landscape
This compound is a substituted pyridine derivative featuring two electron-donating amino groups at the 2 and 6 positions and an electron-withdrawing methyl carboxylate group at the 4-position. This unique substitution pattern creates a nuanced electronic environment that governs the reactivity of the amino groups.
The amino groups, through resonance, increase the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the methyl carboxylate group withdraws electron density from the ring via both inductive and resonance effects. This push-pull electronic interplay is central to understanding the differential reactivity of the two amino groups.
Predicted Reactivity of the Amino Groups
While specific quantitative data for the reactivity of this compound is not extensively available in the current literature, a robust understanding can be derived from the well-established principles of pyridine chemistry and data from closely related analogs.
Basicity and Nucleophilicity
The basicity of the amino groups is a key indicator of their nucleophilicity. The pKa values of aminopyridines are influenced by the position of the amino group and the presence of other substituents. For 2,6-diaminopyridine, the pKa of the protonated form is approximately 6.13. The introduction of an electron-withdrawing methyl carboxylate group at the 4-position is expected to lower the pKa, thereby reducing the basicity and nucleophilicity of the amino groups compared to the unsubstituted 2,6-diaminopyridine.
Differential Reactivity in Acylation and Alkylation Reactions
A critical aspect of the reactivity of this compound is the potential for regioselectivity in reactions involving the two amino groups. The electronic influence of the 4-carboxylate group is symmetrical with respect to the 2- and 6-amino groups. Therefore, significant differentiation in their intrinsic nucleophilicity is not anticipated.
However, in practice, reactions such as acylation and alkylation can often be controlled to favor mono-substitution. This is typically achieved by controlling the stoichiometry of the reagents and the reaction conditions. The formation of the mono-acylated or mono-alkylated product will electronically deactivate the remaining amino group, making the introduction of a second group more challenging.
Quantitative Data from Analogous Systems
To provide a quantitative context for the expected reactivity, the following table summarizes reaction data for the acylation of the parent compound, 2,6-diaminopyridine. These values can serve as a baseline for estimating the reactivity of this compound, keeping in mind the deactivating effect of the 4-carboxylate group.
| Reaction Type | Acylating Agent | Product | Yield (%) | Reference |
| Mono-acylation | Long-chain acyl halide | N-Monoacyl-2,6-diaminopyridine | Not specified, but described as significant | [1] |
| Di-acylation | Long-chain acyl halide | N,N'-Diacyl-2,6-diaminopyridine | Not specified | [1] |
Experimental Protocols
The following are detailed experimental protocols for key reactions, adapted from procedures for closely related compounds. Researchers should consider these as starting points and optimize the conditions for this compound.
Synthesis of this compound
A plausible synthetic route to the target compound involves the amination of a di-halogenated precursor. A general procedure, based on the synthesis of other diaminopyridines, is provided below.
Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Starting Material: Methyl 2,6-dichloro- or dibromopyridine-4-carboxylate.
-
Reagents: Ammonia (aqueous or as a solution in a suitable solvent), copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃).
-
Procedure:
-
To a sealed reaction vessel, add Methyl 2,6-dihalopyridine-4-carboxylate, the copper catalyst, and the base.
-
Add the ammonia solution.
-
Heat the mixture under pressure (e.g., in a microwave reactor) at a temperature range of 150-200 °C for 2-4 hours.[2]
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Selective Mono-Acylation of an Amino Group
Protocol: Acylation with an Acyl Halide
-
Substrate: this compound.
-
Reagents: Acyl chloride (1.0-1.2 equivalents), a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Di-Acylation of Both Amino Groups
Protocol: Acylation with Excess Acylating Agent
-
Substrate: this compound.
-
Reagents: Acyl chloride (>2.2 equivalents), a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent.
-
Procedure:
-
Follow the same initial steps as for mono-acylation.
-
Add the excess acyl chloride to the solution.
-
The reaction may require heating to drive it to completion.
-
Work-up and purification are performed as described for mono-acylation.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows related to the chemistry of this compound.
Caption: Synthetic workflow for this compound.
Caption: Reaction pathways for selective acylation.
Conclusion
The reactivity of the amino groups in this compound is governed by a balance of electronic effects from the activating amino groups and the deactivating methyl carboxylate group. While the two amino groups are electronically similar, selective mono-functionalization can likely be achieved through careful control of reaction conditions. The provided experimental protocols, based on analogous systems, offer a solid foundation for researchers to explore the synthetic utility of this versatile building block in drug discovery and materials science. Further experimental studies are warranted to fully quantify the reactivity and regioselectivity of this interesting molecule.
References
Solubility Profile of Methyl 2,6-diaminopyridine-4-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,6-diaminopyridine-4-carboxylate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the closely related parent compound, 2,6-diaminopyridine. This information, coupled with a discussion of the physicochemical influence of the methyl carboxylate substituent, offers valuable insights for researchers working with this compound. Furthermore, detailed experimental protocols for solubility determination are provided to enable researchers to generate their own data.
Expected Solubility Profile of this compound
This compound possesses a polar pyridine ring with two amino groups and a methyl ester group. The presence of these functional groups, particularly the amino groups capable of hydrogen bonding, suggests a general solubility in polar solvents. The pyridine nitrogen and the carbonyl oxygen of the ester can also act as hydrogen bond acceptors.
Based on the structure, the solubility of this compound is expected to be significant in polar protic solvents like alcohols (e.g., methanol, ethanol) and in polar aprotic solvents (e.g., DMSO, DMF). The presence of the methyl group in the ester function introduces some non-polar character, which might afford some solubility in less polar solvents, but it is anticipated to be less soluble in non-polar solvents like hexane or toluene compared to its parent compound without the ester group.
Quantitative Solubility Data for the Structurally Related Compound: 2,6-Diaminopyridine
To provide a quantitative reference, the following table summarizes the solubility of 2,6-diaminopyridine in various organic solvents at different temperatures. This data can serve as a baseline for estimating the solubility of this compound, keeping in mind the influence of the methyl carboxylate group.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Toluene | 25 | ~0.5 |
| 50 | ~1.5 | |
| 75 | ~4.0 | |
| o-Xylene | 25 | ~0.4 |
| 50 | ~1.2 | |
| 75 | ~3.5 | |
| Ethylbenzene | 25 | ~0.6 |
| 50 | ~1.8 | |
| 75 | ~4.5 | |
| Methanol | 25 | ~20 |
| 50 | ~45 | |
| Ethanol | 25 | ~15 |
| 50 | ~35 | |
| 2-Propanol | 25 | ~10 |
| 50 | ~25 |
Note: The data presented is for 2,6-diaminopyridine and is sourced from publicly available chemical literature. This table is intended to be a guide and actual solubilities of this compound may vary.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following established experimental protocols are recommended.
Isothermal Shake-Flask Method
This gravimetric method is considered the "gold standard" for solubility determination due to its accuracy and reliability.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should have a visible excess of the solid compound.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.
-
Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
-
Solvent Evaporation: The collected sample is transferred to a pre-weighed vial, and the solvent is evaporated under a stream of inert gas or in a vacuum oven at a suitable temperature.
-
Quantification: The vial containing the dried solute is weighed, and the mass of the dissolved solid is determined. The solubility is then calculated and expressed in terms such as g/100 mL, mg/mL, or molarity.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for lower solubility compounds and when smaller sample volumes are available.
Methodology:
-
Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Isothermal Shake-Flask Method.
-
Dilution: The filtered supernatant is accurately diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).
-
Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a pre-established calibration curve of known concentrations. The original solubility is then calculated by taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.
Caption: A generalized workflow for determining the solubility of a solid in a liquid solvent.
Methodological & Application
Application Notes and Protocols: Methyl 2,6-diaminopyridine-4-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,6-diaminopyridine-4-carboxylate is a highly functionalized heterocyclic compound that holds significant potential as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring two reactive amino groups and a methyl ester on a pyridine core, provides multiple sites for chemical modification, making it an attractive starting material for the construction of fused heterocyclic systems and other novel compounds with potential applications in medicinal chemistry and materials science.
The strategic positioning of the amino and carboxylate groups allows for a variety of chemical transformations, including cyclocondensation, acylation, and substitution reactions. These reactions can be employed to construct diverse molecular scaffolds, particularly those containing the pyrido[2,3-d]pyrimidine core, a motif found in numerous biologically active compounds.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
One of the key applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. This fused heterocyclic system is of considerable interest to drug development professionals due to its prevalence in molecules exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and antitumor properties.
The synthesis of the pyrido[2,3-d]pyrimidine core from this compound can be achieved through cyclocondensation reactions with various 1,3-dicarbonyl compounds or their equivalents. The two amino groups of the pyridine ring can react with the two carbonyl groups of the 1,3-dicarbonyl compound to form the fused pyrimidine ring.
General Workflow for the Synthesis of Pyrido[2,3-d]pyrimidines
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Application Example: Synthesis of Ethyl 5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
While direct experimental data for the use of this compound in the synthesis of the specific title compound is not available in the provided search results, a closely related synthetic strategy for analogous pyrido[2,3-d]pyrimidine-carboxylate derivatives has been reported.[1] This methodology can be adapted for the use of this compound. The following protocol is a proposed adaptation based on established synthetic routes for similar structures.
Proposed Reaction Scheme
The proposed synthesis involves a multi-step sequence starting from the reaction of a substituted aminopyrimidine with malonic acid to construct the pyridopyrimidine core. A similar approach can be envisioned starting from this compound.
Experimental Protocol (Proposed)
Materials:
-
This compound
-
Diethyl malonate
-
Substituted 4-haloaniline
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of intermediate 4-(4-halophenylamino)-2,6-diaminopyridine-4-carboxylate.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the corresponding 4-haloaniline (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Step 2: Cyclocondensation with diethyl malonate.
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the intermediate from Step 1 (1.0 eq) and diethyl malonate (1.2 eq).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure Ethyl 5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate derivative.
-
Quantitative Data (Hypothetical based on related syntheses)
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Haloaniline | Ethanol | Reflux | 4-6 | 70-80 |
| 2 | Intermediate from Step 1 | Diethyl malonate | Ethanol | Reflux | 8-12 | 60-70 |
Note: The yields are hypothetical and based on typical outcomes for similar reactions.
Logical Relationship Diagram for Synthesis
Caption: Logical flow of the proposed multi-step synthesis.
Future Perspectives and Applications
The strategic functionalization of this compound opens avenues for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The resulting pyrido[2,3-d]pyrimidine scaffolds can be further modified to optimize their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Researchers in materials science can also explore the use of this building block in the synthesis of novel polymers and functional materials with unique electronic and photophysical properties.
Further exploration of the reactivity of this compound with a wider range of electrophiles and in various multicomponent reactions will undoubtedly lead to the discovery of new and valuable chemical entities.
References
Application Notes and Protocols: Methyl 2,6-diaminopyridine-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-diaminopyridine-4-carboxylate is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural features, including multiple hydrogen bond donors and acceptors, and a modifiable carboxylic ester group, make it an attractive starting point for the synthesis of diverse molecular entities with a range of biological activities.[1] This document provides an overview of its applications, supported by experimental data and detailed protocols to facilitate further research and development. The primary focus of current research has been on the development of novel antimicrobial and anticancer agents.
Antimicrobial Applications
Derivatives of this compound have been investigated for their potential as antimicrobial agents. The core scaffold allows for the introduction of various substituents, leading to compounds with activity against both bacteria and fungi.
Quantitative Antimicrobial Activity Data
A series of Schiff base derivatives of this compound were synthesized and evaluated for their in vitro antimicrobial activity. The following table summarizes the zone of inhibition data for these compounds against various microbial strains.
| Compound ID | R Group | S. aureus (mm) | B. subtilis (mm) | X. campestris (mm) | E. coli (mm) | C. albicans (mm) |
| 3a | -CH=CH₂ | 12 | 11 | 11 | 12 | 10 |
| 3b | -CH=C₆H₅ | 14 | 13 | 12 | 13 | 11 |
| 3c | -CH=C₆H₄-OH | 26 | 24 | 25 | 24 | 16 |
| 3d | -CH=(1H-indol-3-yl) | 24 | 23 | 24 | 23 | 14 |
| 3e | -CH=C₆H₄-OCH₃ | 13 | 14 | 13 | 14 | 12 |
| 3f | -CH=C₆H₄-Cl | 14 | 13 | 14 | 13 | 11 |
| Ciprofloxacin | (Standard) | 28 | 27 | 28 | 27 | - |
| Nystatin | (Standard) | - | - | - | - | 18 |
Data extracted from Nagashree et al., Journal of Chemistry, 2013.[2]
Experimental Protocols
Synthesis of Methyl-2-aminopyridine-4-carboxylate Derivatives (3a-f) [2]
A general procedure for the synthesis of Schiff base derivatives is as follows:
-
A mixture of methyl-2-aminopyridine-4-carboxylate (1.53 g, 0.01 mol) and the respective aldehyde (0.01 mol) is prepared in ethanol (20 mL).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that separates out is filtered, washed with ethanol, and dried.
-
The crude product is recrystallized from methanol to afford the pure compound.
Antimicrobial Activity Assay (Agar Well Diffusion Method) [3]
-
Nutrient agar medium is prepared and sterilized.
-
The sterilized medium is poured into sterile Petri dishes and allowed to solidify.
-
The microbial cultures are uniformly spread over the surface of the agar plates.
-
Wells of 6 mm diameter are made on the agar plates using a sterile cork borer.
-
The synthesized compounds are dissolved in DMSO to a concentration of 1 mg/mL.
-
100 µL of each compound solution is added to the respective wells.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The zone of inhibition around each well is measured in millimeters.
Anticancer Applications
The 2,6-diaminopyridine scaffold is also a component of molecules designed as potential anticancer agents, including those targeting kinases. While specific studies on this compound derivatives as anticancer agents are emerging, related structures have shown promising activity.
Illustrative Experimental Workflow for Anticancer Drug Discovery
Caption: Workflow for the discovery of anticancer agents.
Potential Signaling Pathway Inhibition
While direct evidence for the modulation of specific signaling pathways by this compound derivatives is still under investigation, the structural similarity of some derivatives to known kinase inhibitors suggests potential targets. For instance, many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the kinase. The 2,6-diaminopyridine moiety is well-suited to mimic these interactions.
Caption: Potential inhibition of a kinase signaling pathway.
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry. The available data highlights its potential in the development of new antimicrobial agents. Further exploration of this scaffold for other therapeutic areas, such as oncology, is warranted. The provided protocols and data serve as a foundation for researchers to build upon in the quest for novel therapeutics.
References
Application Notes and Protocols for the Characterization of Methyl 2,6-diaminopyridine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2,6-diaminopyridine-4-carboxylate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a key intermediate, its purity and structural integrity are paramount for the successful synthesis of downstream products. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring reliable quality control and facilitating further research and development. The methodologies outlined are based on standard analytical techniques for compounds with similar functional groups, providing a robust framework for analysis.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for monitoring reaction progress. A reverse-phase method is proposed for the separation of the target compound from potential impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: C18 bonded phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
A gradient elution can be optimized, starting from a low percentage of Mobile Phase B. A suggested starting point is a linear gradient from 5% to 95% B over 20 minutes. An isocratic method, similar to one used for other diaminopyridines, could be 10% acetonitrile and 90% aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid.[2][3]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm, or a more specific wavelength determined by UV-Vis spectral analysis of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition or a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific method, but expected to be in the range of 5-15 minutes under gradient conditions. |
| Purity (%) | Calculated from the peak area of the main component relative to the total peak area. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of the compound by its mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS
-
LC System: Use the HPLC conditions described in Section 1.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, at provider-specified flow rates.
Data Presentation: LC-MS
| Parameter | Expected Value |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Observed Ion [M+H]⁺ | m/z 168.07 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Data Presentation: Predicted NMR Data (in DMSO-d₆)
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s (broad) | 4H | -NH₂ |
| ~6.8 | s | 2H | Pyridine C3-H, C5-H |
| ~3.7 | s | 3H | -OCH₃ |
Note: The chemical shifts of the amine protons can be broad and may shift with concentration and temperature. The chemical shift for the pyridine protons is estimated based on the parent acid, 2,6-diaminoisonicotinic acid, which shows a signal at approximately δ 6.8 ppm in D₂O.[1]
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~158 | C2, C6 (pyridine) |
| ~148 | C4 (pyridine) |
| ~105 | C3, C5 (pyridine) |
| ~52 | -OCH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol: FTIR
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Presentation: FTIR
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2990 - 2850 | C-H stretch | Methyl (-OCH₃) |
| ~1720 | C=O stretch | Ester |
| ~1640 | N-H bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N stretch | Pyridine Ring |
| 1300 - 1000 | C-O stretch | Ester |
Visualizations
Caption: General analytical workflow for the characterization of this compound.
Caption: Detailed workflow for LC-MS analysis.
References
"purification techniques for Methyl 2,6-diaminopyridine-4-carboxylate"
An Application Note on the Purification of Methyl 2,6-diaminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted pyridine core, a common scaffold in pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This document provides detailed protocols for common purification techniques applicable to this compound, based on established methods for analogous aminopyridine esters.
Data Presentation: Comparison of Purification Techniques
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The following table summarizes the applicability of each technique.
| Purification Technique | Principle | Typical Application | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removal of minor impurities from a solid crude product. | Cost-effective, scalable, can yield high-purity crystalline material. | Requires a suitable solvent, potential for product loss in the mother liquor. |
| Solvent Extraction/Washing | Partitioning of the compound and impurities between two immiscible liquid phases. | Removal of acidic, basic, or water-soluble impurities during reaction work-up. | Simple, rapid, effective for removing specific types of impurities. | Limited to impurities with significantly different solubility properties. |
| Flash Column Chromatography | Differential adsorption of the compound and impurities on a solid stationary phase. | Separation of compounds with similar polarities. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent, potential for sample degradation on silica gel. |
| Acid-Base Precipitation | Conversion of the basic amine to a salt to alter its solubility, or vice-versa. | Isolation of the product from a reaction mixture containing neutral or acidic impurities. | Can be highly selective for basic compounds. | Requires the presence of a basic functional group. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed for the purification of solid, crude this compound where the impurities have different solubility profiles from the desired product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture such as Benzene/Ligroin)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until it does.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This method is suitable for separating the target compound from impurities with similar solubility but different polarity. Given that the target molecule contains basic amino groups, special considerations are taken to avoid issues like peak tailing.[2]
Materials:
-
Crude this compound
-
Silica gel (for normal phase) or C18 silica (for reversed-phase)
-
Chromatography column
-
Eluent (e.g., a mixture of a non-polar solvent like Hexane and a polar solvent like Ethyl Acetate)
-
Triethylamine (TEA) or ammonia solution (for normal phase)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Note for Amines: For normal-phase chromatography on silica gel, it is often beneficial to add a small amount (0.1-1%) of a competing base like triethylamine or ammonia to the eluent.[2] This minimizes the interaction between the basic amino groups and the acidic silica gel, resulting in better peak shapes and reduced product degradation.[2]
Protocol 3: Solvent Extraction and Washing
This is a standard work-up procedure to remove soluble impurities after a chemical reaction.
Materials:
-
Reaction mixture containing crude this compound
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)[3]
-
Saturated sodium bicarbonate solution[3]
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate[3]
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude reaction residue in an organic solvent like dichloromethane.[3]
-
Washing: Transfer the solution to a separatory funnel.
-
Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.[3]
-
Wash with water to remove any water-soluble impurities.
-
Wash with brine to facilitate the separation of the organic and aqueous layers.
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.[3]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product.[3] This product can then be further purified by recrystallization or chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical decision tree for selecting a primary purification technique.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2,6-diaminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 2,6-diaminopyridine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is based on a robust two-step synthetic pathway commencing with the esterification of 2,6-dichloropyridine-4-carboxylic acid, followed by a copper-catalyzed amination. This method is designed to be scalable, efficient, and suitable for industrial production. Detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the workflow are included to facilitate seamless adoption and execution by researchers and professionals in drug development.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of two amino groups and a carboxylate moiety on the pyridine ring offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The development of a scalable and cost-effective synthetic route is crucial for ensuring a steady supply of this intermediate for research and commercial purposes.
The synthetic strategy outlined in these application notes involves two primary transformations:
-
Esterification: The conversion of 2,6-dichloropyridine-4-carboxylic acid to its corresponding methyl ester. This step is essential to protect the carboxylic acid functionality from reacting in the subsequent amination step.
-
Amination: A double nucleophilic aromatic substitution reaction where the two chlorine atoms are displaced by amino groups using ammonia in the presence of a copper catalyst. This method is adapted from established industrial processes for the synthesis of diaminopyridines.[1][2]
This protocol provides detailed, step-by-step instructions for both reactions, including reagent quantities, reaction conditions, and purification procedures.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Reagents and Stoichiometry for Esterification
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalence | Amount |
| 2,6-dichloropyridine-4-carboxylic acid | 192.00 | 1.0 | 1.0 | 192.0 g |
| Methanol | 32.04 | 12.5 | 12.5 | 500 mL |
| Sulfuric Acid (conc.) | 98.08 | 0.2 | 0.2 | 11 mL |
Table 2: Reaction Conditions and Yield for Esterification
| Parameter | Value |
| Reaction Temperature | 65 °C (Reflux) |
| Reaction Time | 12 hours |
| Product Name | Methyl 2,6-dichloropyridine-4-carboxylate |
| Appearance | White to off-white solid |
| Expected Yield | 90-95% |
| Purity (by HPLC) | >98% |
Table 3: Reagents and Stoichiometry for Amination
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalence | Amount |
| Methyl 2,6-dichloropyridine-4-carboxylate | 206.02 | 1.0 | 1.0 | 206.0 g |
| Aqueous Ammonia (28%) | 17.03 (as NH3) | 10.0 | 10.0 | 600 mL |
| Copper(I) Iodide | 190.45 | 0.1 | 0.1 | 19.0 g |
| Ammonium Acetate | 77.08 | 2.0 | 2.0 | 154.2 g |
Table 4: Reaction Conditions and Yield for Amination
| Parameter | Value |
| Reaction Temperature | 150 °C |
| Reaction Pressure | 400-450 psi |
| Reaction Time | 8 hours |
| Product Name | This compound |
| Appearance | Light brown to yellow solid |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >97% |
Experimental Protocols
Step 1: Synthesis of Methyl 2,6-dichloropyridine-4-carboxylate (Esterification)
Materials:
-
2,6-dichloropyridine-4-carboxylic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyridine-4-carboxylic acid (192.0 g, 1.0 mol) and methanol (500 mL).
-
Stir the suspension and slowly add concentrated sulfuric acid (11 mL, 0.2 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
To the resulting residue, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7). This should be done carefully as it will cause gas evolution.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,6-dichloropyridine-4-carboxylate as a white to off-white solid.
Step 2: Synthesis of this compound (Amination)
Materials:
-
Methyl 2,6-dichloropyridine-4-carboxylate
-
Aqueous Ammonia (28% wt. NH3)
-
Copper(I) Iodide (CuI)
-
Ammonium Acetate
-
High-pressure autoclave reactor
-
Filtration apparatus
Procedure:
-
In a high-pressure autoclave reactor, prepare a solution of Copper(I) Iodide (19.0 g, 0.1 mol) in aqueous ammonium hydroxide (600 mL, 28% wt. NH3).
-
To this solution, add ammonium acetate (154.2 g, 2.0 mol) and Methyl 2,6-dichloropyridine-4-carboxylate (206.0 g, 1.0 mol).
-
Seal the autoclave and purge with nitrogen gas.
-
Heat the reaction mixture to 150 °C. The pressure will increase to approximately 400-450 psi.
-
Maintain the reaction at this temperature for 8 hours. The pressure may decrease as the reaction proceeds.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent the excess ammonia in a well-ventilated fume hood.
-
The resulting solid product is collected by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain this compound as a light brown to yellow solid. Further purification can be achieved by recrystallization from a suitable solvent system if required.
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Methyl 2,6-diaminopyridine-4-carboxylate in Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-diaminopyridine-4-carboxylate is a versatile ligand for the formation of a wide array of metal complexes. Its unique structure, featuring a pyridine nitrogen atom, two amino groups at the 2 and 6 positions, and a methyl carboxylate group at the 4-position, offers multiple potential coordination sites. This allows for the formation of diverse and stable complexes with various transition metals. These complexes are of significant interest in fields ranging from catalysis and materials science to medicinal chemistry and drug development. The presence of multiple donor sites allows for the formation of mono- or polynuclear complexes with varied structural and electronic properties.
The amino groups can act as monodentate ligands, while the pyridine nitrogen provides an additional coordination site. The carboxylate group can coordinate in a monodentate, bidentate, or bridging fashion, further increasing the structural diversity of the resulting metal complexes. This multifunctionality makes this compound an attractive building block for the design of novel metal-based materials and therapeutics.
Potential Coordination Modes
Due to the lack of specific studies on this compound, its coordination behavior can be inferred from related 2,6-diaminopyridine and pyridine-carboxylate ligands. The primary coordination is expected to occur through the pyridine nitrogen and the two amino groups. The carboxylate group can also participate in coordination, leading to several possible modes:
-
Bidentate N,N'-chelation: The two amino groups can chelate to a metal center, forming a stable five-membered ring.
-
Tridentate N,N',N''-chelation: The pyridine nitrogen and both amino groups can coordinate to a single metal ion, particularly with larger metal ions or in the formation of pincer-type complexes.
-
Bridging Coordination: The ligand can bridge two or more metal centers. This can occur through the amino groups, the pyridine nitrogen, or the carboxylate group. For instance, the carboxylate group can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion.
-
Monodentate Coordination: One of the amino groups or the pyridine nitrogen can coordinate to a metal center.
The actual coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions (solvent, temperature, pH), and the presence of other ligands.
Applications in Research and Drug Development
Metal complexes incorporating ligands derived from 2,6-diaminopyridine have shown promise in various applications, suggesting potential uses for complexes of this compound.
-
Catalysis: The well-defined coordination geometry and electronic properties of these complexes make them suitable candidates for catalysts in various organic transformations.
-
Materials Science: The ability to form polynuclear and coordination polymers allows for the design of novel materials with interesting magnetic, optical, or porous properties.
-
Medicinal Chemistry: Transition metal complexes are increasingly being investigated as therapeutic agents. Complexes of ligands similar to this compound have been explored for their anticancer, antibacterial, and antifungal activities. The presence of the diaminopyridine moiety, a known pharmacophore, makes these complexes particularly interesting for drug development.
Experimental Protocols
The following are generalized protocols for the synthesis of metal complexes with this compound, adapted from procedures for similar ligands. Researchers should optimize these protocols for their specific metal of choice and desired complex.
Protocol 1: General Synthesis of a Mononuclear Metal(II) Complex
Objective: To synthesize a mononuclear complex of a divalent transition metal (e.g., Cu(II), Ni(II), Co(II)) with this compound.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)
-
Methanol or Ethanol
-
Deionized water
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Schlenk flask or round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of warm methanol in a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve the metal(II) salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in a minimal amount of deionized water or methanol.
-
Slowly add the metal salt solution to the stirred solution of the ligand.
-
A color change or precipitation should be observed upon addition.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, slowly evaporate the solvent until crystals begin to form.
-
Wash the collected solid with small portions of cold methanol and then diethyl ether.
-
Dry the product in a desiccator or under vacuum.
-
Characterize the complex using appropriate techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.
Protocol 2: Synthesis of a Schiff Base Complex
Objective: To synthesize a metal complex of a Schiff base derived from this compound and an aldehyde.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde)
-
Metal(II) salt
-
Ethanol
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Schiff Base Synthesis:
-
Dissolve this compound (1 mmol) in 30 mL of ethanol in a round-bottom flask.
-
Add the aldehyde (2 mmol) to the solution.
-
Add a few drops of triethylamine if necessary to catalyze the condensation.
-
Reflux the mixture for 2-3 hours. The formation of the Schiff base is often indicated by a color change.
-
Cool the solution to obtain the Schiff base ligand as a precipitate. Filter, wash with cold ethanol, and dry.
-
-
Complexation:
-
Dissolve the synthesized Schiff base ligand (1 mmol) in 25 mL of warm ethanol or a suitable solvent like DMF or DMSO.
-
Dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3-5 hours.
-
Cool the reaction mixture. Collect the precipitated complex by filtration.
-
Wash the solid with ethanol and diethyl ether.
-
Dry the complex and characterize it.
-
Data Presentation
Quantitative data for analogous metal complexes are summarized below. These tables provide an expected range for the characterization data of new complexes synthesized with this compound.
Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Diaminopyridine-based Ligands and their Metal Complexes
| Functional Group | Ligand (approx. range) | Metal Complex (approx. range) | Interpretation of Shift |
| ν(N-H) of NH₂ | 3450 - 3300 | 3400 - 3250 | Shift to lower frequency indicates coordination of the amino group. |
| ν(C=N) pyridine | 1620 - 1580 | 1610 - 1570 | Shift indicates coordination of the pyridine nitrogen. |
| ν(C=O) ester | 1730 - 1700 | 1720 - 1680 | Shift may indicate participation of the carboxylate in coordination. |
| ν(M-N) | - | 500 - 400 | Appearance of new bands confirms metal-ligand bond formation. |
Table 2: Representative Electronic Spectral Data (λ_max, nm) for d-d Transitions in Octahedral Complexes
| Metal Ion | Transition | Approximate Wavelength (nm) |
| Co(II) | ⁴T₁g(F) → ⁴T₂g(F) | 1100 - 900 |
| ⁴T₁g(F) → ⁴A₂g(F) | 700 - 600 | |
| ⁴T₁g(F) → ⁴T₁g(P) | 550 - 450 | |
| Ni(II) | ³A₂g(F) → ³T₂g(F) | 1200 - 900 |
| ³A₂g(F) → ³T₁g(F) | 750 - 600 | |
| ³A₂g(F) → ³T₁g(P) | 450 - 380 | |
| Cu(II) | ²Eg → ²T₂g | 700 - 550 (often a broad band) |
Visualizations
The following diagrams illustrate the potential coordination behavior and experimental workflow.
Caption: Potential coordination modes of this compound.
Caption: General workflow for the synthesis of a metal complex.
Conclusion
This compound holds significant potential as a versatile ligand in coordination chemistry. While direct experimental data is currently limited, the known chemistry of related 2,6-diaminopyridine and pyridine-carboxylate ligands provides a strong foundation for exploring its metal complexes. The protocols and data presented here serve as a guide for researchers to synthesize and characterize novel metal complexes with this promising ligand, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry. Further research is warranted to fully elucidate the coordination chemistry of this compound and unlock the full potential of its metal complexes.
Application Notes and Protocols: Derivatization of Methyl 2,6-diaminopyridine-4-carboxylate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, substituted 2,6-diaminopyridine derivatives have garnered interest for their potential as therapeutic agents, exhibiting a range of activities including antiproliferative and antimicrobial effects.[1] Methyl 2,6-diaminopyridine-4-carboxylate is a versatile starting material for the synthesis of novel compound libraries for biological screening due to its multiple reactive sites: two primary amino groups and a methyl ester. Derivatization at these positions allows for the systematic exploration of the chemical space and the generation of structure-activity relationships (SAR).
These application notes provide a comprehensive overview of the derivatization strategies for this compound and detailed protocols for the synthesis and biological evaluation of the resulting derivatives.
Derivatization Strategies
The primary functional groups of this compound available for derivatization are the two amino groups at positions 2 and 6, and the methyl carboxylate group at position 4.
-
N-Acylation of Amino Groups: The amino groups can be readily acylated using a variety of acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This allows for the introduction of a wide range of substituents to probe the impact on biological activity.
-
Schiff Base Formation: The amino groups can undergo condensation reactions with various aldehydes or ketones to form Schiff bases. These derivatives can exhibit their own biological activities or serve as intermediates for further synthetic transformations.
-
Amide Formation from the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This introduces another point of diversity for library synthesis. Alternatively, direct amidation of the ester is also possible under certain conditions.
Experimental Protocols
Protocol 1: Synthesis of N,N'-(4-(methoxycarbonyl)pyridine-2,6-diyl)diacetamide (A Representative Acylation Reaction)
This protocol describes the di-acylation of the amino groups of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired di-acetylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized derivatives.
Materials:
-
Synthesized derivatives dissolved in dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive controls (bacteria in MHB without compound) and negative controls (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Hypothetical Antimicrobial Activity of Derivatized Methyl 2,6-diaminopyridine-4-carboxylates
| Compound ID | R1 Substituent (at N2) | R2 Substituent (at N6) | R3 Substituent (at C4) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | H | H | OCH₃ | >256 | >256 |
| DERIV-01 | Acetyl | Acetyl | OCH₃ | 64 | 128 |
| DERIV-02 | Benzoyl | Benzoyl | OCH₃ | 32 | 64 |
| DERIV-03 | H | H | NH-benzyl | 128 | 256 |
| DERIV-04 | Acetyl | Acetyl | NH-benzyl | 16 | 32 |
| DERIV-05 | Benzoyl | Benzoyl | NH-benzyl | 8 | 16 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow from the starting material to biological screening.
References
Application Notes and Protocols: Experimental Procedure for N-acylation of Methyl 2,6-diaminopyridine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-acylation of aminopyridines is a fundamental transformation in organic synthesis, providing access to a wide array of amide derivatives that are pivotal in medicinal chemistry and materials science. Methyl 2,6-diaminopyridine-4-carboxylate is a versatile scaffold, and its selective acylation at the nitrogen atoms allows for the introduction of various functional groups, enabling the modulation of its physicochemical and biological properties. This document provides a detailed experimental procedure for the N-acylation of this compound using an acyl chloride as the acylating agent. The protocol outlines methods for achieving both mono- and di-acylation by controlling the stoichiometry of the reagents.
Core Concepts and Reaction Scheme
The N-acylation of this compound proceeds via the nucleophilic attack of the amino group onto the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is employed to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent, temperature, and stoichiometry of the acylating agent are critical parameters to control the extent of acylation (mono- vs. di-acylation).
General Reaction Scheme:
Where (Py) represents the methyl 4-carboxylate pyridine core.
Experimental Protocols
This section details the procedures for both mono- and di-N-acylation of this compound.
Materials and Reagents
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Protocol 1: Mono-N-acylation
This protocol aims for the selective acylation of one of the two amino groups.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.0 eq.), dissolved in a small amount of the same anhydrous solvent, dropwise to the reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired mono-acylated product.
Protocol 2: Di-N-acylation
This protocol is designed to acylate both amino groups.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq.) to the stirred solution.
-
Acylating Agent Addition: Slowly add the acyl chloride (2.1 eq.), dissolved in a small amount of the same anhydrous solvent, dropwise to the reaction mixture.
-
Reaction Conditions: After addition, allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows the completion of the reaction.
-
Work-up and Purification: Follow steps 8-12 from Protocol 1 to quench the reaction, extract, wash, dry, concentrate, and purify the di-acylated product.
Data Presentation
The following table summarizes the key reaction parameters for the N-acylation of this compound.
| Parameter | Mono-acylation Protocol | Di-acylation Protocol |
| Starting Material | This compound (1.0 eq.) | This compound (1.0 eq.) |
| Acylating Agent | Acyl Chloride (1.0 eq.) | Acyl Chloride (2.1 eq.) |
| Base | Triethylamine (1.1 eq.) | Triethylamine (2.2 eq.) |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | Overnight |
| Work-up | Aqueous NaHCO₃ quench, DCM extraction, brine wash | Aqueous NaHCO₃ quench, DCM extraction, brine wash |
| Purification | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
Logical Relationship for Selectivity
Caption: Control of selectivity in the N-acylation reaction.
Troubleshooting & Optimization
"optimizing reaction conditions for Methyl 2,6-diaminopyridine-4-carboxylate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 2,6-diaminopyridine-4-carboxylate, a key intermediate for researchers in drug development and materials science.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the esterification of 2,6-diaminopyridine-4-carboxylic acid.
Q1: Why is the yield of my esterification reaction consistently low?
A1: Low yields in the esterification of 2,6-diaminopyridine-4-carboxylic acid can stem from several factors. Firstly, the presence of water in the reaction mixture can hydrolyze the ester product back to the carboxylic acid. Secondly, incomplete reaction due to insufficient catalyst or reaction time can be a cause. Finally, side reactions, such as the protonation of the amino groups by the acid catalyst, can reduce the nucleophilicity of the starting material.
Potential Solutions:
-
Ensure anhydrous conditions: Use dry methanol and glassware. Consider using a drying agent.
-
Optimize catalyst concentration: Titrate the amount of acid catalyst. Too much can lead to side reactions, while too little will result in an incomplete reaction.
-
Increase reaction time or temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may also improve the reaction rate.
-
Alternative esterification methods: Consider using milder esterification reagents such as DCC/DMAP or generating an acid chloride intermediate with thionyl chloride or oxalyl chloride followed by the addition of methanol.
Q2: My final product is difficult to purify and appears to be contaminated with the starting material. How can I improve the purification process?
A2: Co-elution of the starting material and the product during column chromatography can be a challenge due to their similar polarities.
Potential Solutions:
-
Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. This can be a very effective method for removing small amounts of impurities.
-
Acid-base extraction: Utilize the basicity of the amino groups and the acidity of the carboxylic acid starting material. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate) to remove the unreacted carboxylic acid. The desired ester product should remain in the organic layer.
Q3: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
A3: The formation of dark, insoluble byproducts often indicates decomposition or polymerization of the starting material or product, which can be promoted by high temperatures or highly acidic conditions. The amino groups on the pyridine ring can be sensitive to strong acids and heat.
Potential Solutions:
-
Lower the reaction temperature: While this may require a longer reaction time, it can significantly reduce the formation of degradation products.
-
Use a milder acid catalyst: Consider using a less corrosive acid or a solid-supported acid catalyst that can be easily filtered off.
-
Protecting groups: In more complex syntheses, protection of the amino groups might be considered, although this adds extra steps to the overall process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A common and straightforward method is the direct Fischer esterification of 2,6-diaminopyridine-4-carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Thionyl chloride and strong acids like sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving these reagents can be exothermic and should be cooled in an ice bath during addition.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC). The product, being an ester, will be less polar than the starting carboxylic acid and should have a higher Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What are the ideal storage conditions for this compound?
A4: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and degradation.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Esterification of 2,6-diaminopyridine-4-carboxylic acid
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| H₂SO₄ (conc.) | Methanol | Reflux (65) | 12-24 | 60-75 |
| SOCl₂ | Methanol | 0 to Reflux | 4-8 | 75-90 |
| HCl (gas) | Methanol | 0 to RT | 12-18 | 65-80 |
Experimental Protocols
Protocol 1: Esterification using Sulfuric Acid
-
Suspend 2,6-diaminopyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise while stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification using Thionyl Chloride
-
Suspend 2,6-diaminopyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (15-25 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise. Gas evolution (HCl and SO₂) will be observed.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting solid by column chromatography or recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
"common side products in the synthesis of Methyl 2,6-diaminopyridine-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,6-diaminopyridine-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products. A typical synthetic route involves the amination of a di-substituted pyridine precursor, such as Methyl 2,6-dichloropyridine-4-carboxylate.
Problem 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Amination | - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Reagent Stoichiometry: Ensure the aminating agent is used in sufficient excess. |
| Competing Side Reactions | - Hydrolysis: Use anhydrous solvents and reagents to prevent hydrolysis of the methyl ester. - Dimerization: In Chichibabin-type reactions, the concentration of the pyridine starting material may need to be optimized to minimize dimerization. |
| Product Loss During Workup | - Extraction: Optimize the pH of the aqueous phase during extraction to ensure the product is in its neutral form and has maximum solubility in the organic solvent. - Purification: Use an appropriate purification method (e.g., column chromatography with a suitable solvent system, recrystallization) to minimize loss. |
Problem 2: Presence of Significant Impurities in the Final Product
The presence of impurities can complicate purification and affect the quality of the final product. Below are common side products and strategies to minimize their formation.
| Side Product | Identification | Mitigation Strategies |
| Mono-aminated Intermediates | Characterized by the presence of one amino group and one halogen on the pyridine ring (e.g., Methyl 2-amino-6-chloropyridine-4-carboxylate). | - Increase the molar excess of the aminating agent. - Extend the reaction time or increase the reaction temperature to drive the second amination to completion. |
| 2,6-Diaminopyridine-4-carboxylic acid | The hydrolyzed form of the final product, lacking the methyl ester group. | - Ensure all solvents and reagents are strictly anhydrous. - Avoid strongly acidic or basic conditions during the reaction and workup. If pH adjustment is necessary, use mild acids or bases and perform the steps at low temperatures. |
| Dimerized Byproducts | In certain amination reactions, coupling of the pyridine starting material can occur. | - Optimize the reaction concentration; lower concentrations may favor the desired intramolecular reaction over intermolecular dimerization. |
| N-Oxide Derivatives | Formation of a pyridine N-oxide can occur if oxidizing agents are present. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the nucleophilic aromatic substitution of a dihalogenated precursor, typically Methyl 2,6-dichloropyridine-4-carboxylate, with an amino source such as ammonia or a protected amine.
Q2: My reaction is sluggish and gives a mixture of mono- and di-aminated products. What can I do?
This is a common issue related to the reactivity of the starting material and the reaction conditions. To favor the formation of the di-aminated product, you can try increasing the equivalents of the aminating agent, raising the reaction temperature, or extending the reaction time. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal conditions.
Q3: I am observing a significant amount of the hydrolyzed carboxylic acid in my product mixture. How can I prevent this?
Hydrolysis of the methyl ester is typically caused by the presence of water under either acidic or basic conditions. To prevent this, ensure that all your solvents and reagents are thoroughly dried. If an aqueous workup is necessary, perform it quickly at a low temperature and adjust the pH carefully with mild acids or bases to keep the product in the ester form.
Q4: What is the best way to purify the final product?
Purification strategy depends on the nature and quantity of the impurities. Column chromatography on silica gel is often effective for separating the desired product from less polar mono-aminated intermediates and other nonpolar byproducts. If the main impurity is the hydrolyzed carboxylic acid, a careful extraction at a specific pH or recrystallization from a suitable solvent system can be employed.
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound from Methyl 2,6-dichloropyridine-4-carboxylate is provided below. Note: This is a representative protocol and may require optimization for specific laboratory conditions.
Synthesis of this compound
-
Reaction Setup: In a sealed reaction vessel, dissolve Methyl 2,6-dichloropyridine-4-carboxylate in a suitable anhydrous solvent (e.g., dioxane, THF).
-
Amination: Add a solution of the aminating agent (e.g., ammonia in an organic solvent, or an appropriate amine) in excess.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If necessary, filter off any solids. The solvent is then removed under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Synthesis Pathway and Potential Side Products
Caption: Synthetic pathway and common side products.
Troubleshooting Logic Flow
"troubleshooting low yield in Methyl 2,6-diaminopyridine-4-carboxylate reactions"
Technical Support Center: Methyl 2,6-diaminopyridine-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low yield or no product formation. What are the potential causes?
A1: Low to no yield in the synthesis of this compound, typically synthesized via amination of a di-halogenated precursor like Methyl 2,6-dichloropyridine-4-carboxylate, can stem from several factors.
-
Poor Quality of Starting Materials: Ensure the dichloropyridine precursor is pure and dry. Impurities can interfere with the reaction. The amine source (e.g., ammonia or an ammonia equivalent) must be of high quality and used in the correct stoichiometry.
-
Ineffective Catalyst System (for catalytic aminations): If you are using a palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination), the choice of ligand and palladium precursor is critical. The catalyst system may be inactive due to oxidation or improper handling.
-
Suboptimal Reaction Temperature: The temperature for the amination of dichloropyridines can be crucial. Some reactions may require elevated temperatures to proceed at a reasonable rate. For instance, Chichibabin-type reactions are known to require high temperatures, often between 150-180 °C.
-
Incorrect Solvent or Base: The choice of solvent and base is highly dependent on the type of amination reaction. The solvent must be anhydrous, and the base must be strong enough to facilitate the reaction but not so strong as to cause significant side reactions.
-
Presence of Water: Water can quench reagents, particularly in reactions involving organometallics or strong bases like sodium amide, leading to significantly lower yields.
Q2: My reaction is incomplete, and I have a mixture of mono-aminated and di-aminated products. How can I drive the reaction to completion?
A2: The formation of mono-aminated species is a common issue, as the second nucleophilic substitution can be slower than the first. To favor the formation of the di-aminated product, consider the following adjustments:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for the second amination.
-
Increase the Stoichiometry of the Amine Source: Using a larger excess of the aminating agent can help drive the equilibrium towards the di-substituted product.
-
Choice of Catalyst and Ligand: In catalytic systems, some ligands may be more effective at promoting the second amination. Experimenting with different ligands could improve the yield of the desired product.
Q3: I am observing the formation of significant side products, leading to a complex mixture and difficult purification. What are these side products and how can I minimize them?
A3: Besides the mono-aminated product, other side reactions can reduce the yield of this compound.
-
Hydrolysis of the Ester Group: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. This will form the corresponding carboxylic acid, which can complicate purification. If possible, use milder bases or protect the ester group if necessary.
-
Oligomerization: Dihalopyridines can react with the aminated product to form oligomers, especially at high concentrations or if the stoichiometry is not carefully controlled. Running the reaction at a lower concentration may help to minimize this.
-
N,N-Diheteroarylation: This side reaction, where the amine nitrogen attacks another molecule of the dichloropyridine, can also lead to oligomeric byproducts.[1] Careful control of stoichiometry and reaction conditions is key to minimizing this.
Q4: What are the recommended purification techniques for this compound?
A4: The purification strategy will depend on the nature of the impurities.
-
Column Chromatography: This is the most common method for separating the desired product from starting materials and side products. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often effective.
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from an appropriate solvent can be an effective final purification step.
-
Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, an acid-base extraction can be used to separate it from the desired ester product. The organic layer containing the product can be washed with a mild aqueous base (like sodium bicarbonate solution) to remove the acidic impurity.
Data Presentation: Comparative Reaction Conditions for Amination of Halogenated Pyridines
The following tables summarize typical conditions for related amination reactions, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Non-Catalytic Amination Conditions
| Reaction Type | Amine Source | Solvent | Temperature (°C) | Typical Yields | Reference |
| Chichibabin Reaction | Sodium Amide | Toluene, Xylene | 150 - 180 | 55-60% for di-amination | [2] |
| Ammonolysis | Liquid Ammonia | N/A (autoclave) | 180 - 220 | up to 59% | [2] |
Table 2: Palladium-Catalyzed Amination Conditions (Buchwald-Hartwig type)
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | Low to moderate | [3] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 80-110 | Moderate to high | [1] |
| Pd₂(dba)₃ | Cy-JosiPhos | NaOtBu | Toluene | 100 | up to 90% (mono-amination) | [1] |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound via Palladium-Catalyzed Amination
This is a generalized protocol based on common Buchwald-Hartwig amination procedures for dihalopyridines. Optimization will likely be required.
Materials:
-
Methyl 2,6-dichloropyridine-4-carboxylate
-
Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or a similar Buchwald-Hartwig ligand)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a glovebox, add Methyl 2,6-dichloropyridine-4-carboxylate, the palladium precursor, and the phosphine ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: Add the base and the ammonia source to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental and Logical Diagrams
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low yield in the reaction.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Improving the Purity of Methyl 2,6-diaminopyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 2,6-diaminopyridine-4-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis and Work-up
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of starting materials. - Potential unreacted starting materials include Chelidamic acid or its dimethyl ester. |
| Presence of Mono-aminated Impurities | - If the synthesis involves amination of a di-substituted pyridine, incomplete reaction can lead to mono-amino impurities. - Optimize reaction time, temperature, or reagent stoichiometry to favor di-substitution. |
| Hydrolysis of the Ester | - During aqueous work-up, especially under basic conditions, the methyl ester can hydrolyze back to the carboxylic acid. - Maintain neutral or slightly acidic conditions during extraction and minimize exposure to strong bases. |
| Formation of Polymeric Byproducts | - Certain reaction conditions, particularly in Chichibabin-type reactions, can lead to the formation of colored, polymeric impurities.[1] - Ensure adequate temperature control and proper stoichiometry of reagents. |
Problem 2: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | - The high polarity of the amino and carboxylate groups makes finding a suitable single solvent challenging. - Screen a range of solvent systems, starting with polar solvents like ethanol, methanol, or isopropanol. - Consider solvent mixtures such as ethanol/water, methanol/dichloromethane, or ethyl acetate/hexane. |
| Oiling Out | - The compound may be melting in the hot solvent or is too soluble for crystals to form upon cooling. - Use a more non-polar solvent in a mixture to reduce solubility. - Ensure the solution is fully dissolved at the boiling point of the solvent, then allow for slow cooling. Seeding with a small crystal can induce crystallization. |
| Co-precipitation of Impurities | - If impurities have similar solubility profiles, they may crystallize with the product. - A second recrystallization from a different solvent system may be necessary. - Activated carbon treatment of the hot solution can help remove colored impurities before crystallization. |
| Product is a Salt | - If the synthesis involves acidic or basic conditions, the product may have formed a salt, altering its solubility. - Neutralize the crude product before attempting recrystallization. |
Problem 3: Challenges with Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Streaking or Tailing on Silica Gel | - The basic amino groups on the pyridine ring can interact strongly with the acidic silica gel, leading to poor separation.[2] |
| - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2] | |
| - Consider using a different stationary phase, such as neutral or basic alumina, or amine-functionalized silica gel.[2] | |
| Compound Not Eluting from the Column | - The compound is too polar for the chosen mobile phase. - Gradually increase the polarity of the mobile phase. A common gradient for polar compounds is from dichloromethane to a mixture of dichloromethane and methanol. |
| Co-elution with Impurities | - The chosen mobile phase does not provide adequate separation. - Perform a thorough TLC analysis with different solvent systems to find an optimal mobile phase that gives good separation between the product and impurities. - A shallow gradient during elution can improve separation of closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound and what are the likely impurities?
A common synthetic starting point for this class of compounds is chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid).[3][4] A potential synthetic pathway could involve:
-
Esterification: Conversion of chelidamic acid to dimethyl 4-hydroxy-2,6-pyridinedicarboxylate.
-
Halogenation: Conversion of the hydroxyl group to a leaving group, such as a chloride, using reagents like phosphorus oxychloride.
-
Amination: Displacement of the leaving groups with ammonia or an ammonia equivalent to form the di-amino product.
Based on this, potential impurities could include:
-
Starting Materials: Unreacted chelidamic acid or its mono/di-methyl ester.
-
Intermediates: Dimethyl 4-chloro-2,6-pyridinedicarboxylate, Methyl 2-amino-6-chloro-pyridine-4-carboxylate (mono-aminated intermediate).
-
Side-products: Hydrolyzed product (2,6-diaminopyridine-4-carboxylic acid), over-amination products, or polymeric materials.
Q2: What are recommended starting conditions for recrystallization?
Due to the polar nature of the molecule, a good starting point for recrystallization is to use polar protic solvents.
| Solvent System | Comments |
| Ethanol or Methanol | Often a good first choice for polar compounds. Dissolve the crude product in a minimal amount of hot solvent and allow to cool slowly. |
| Ethanol / Water | If the compound is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly turbid, then cool. |
| Ethyl Acetate / Hexane | For less polar impurities, dissolving the crude product in a minimal amount of hot ethyl acetate and adding hexane as an anti-solvent can be effective. |
| Isopropanol | Can offer different solubility characteristics compared to ethanol or methanol. |
Q3: What are suitable mobile phases for column chromatography on silica gel?
Given the basicity of the diaminopyridine, modifications to standard silica gel chromatography are often necessary.
| Mobile Phase System | Stationary Phase | Comments |
| Dichloromethane / Methanol (with 0.1-1% Triethylamine) | Silica Gel | The triethylamine is crucial to prevent streaking by neutralizing the acidic silica surface.[2] Start with a low percentage of methanol and gradually increase the polarity. |
| Ethyl Acetate / Hexane (with 0.1-1% Triethylamine) | Silica Gel | Suitable for less polar impurities. The triethylamine is still recommended. |
| Dichloromethane / Methanol | Amine-functionalized Silica Gel | This specialty phase is less acidic and can provide better peak shapes for basic compounds without the need for a basic additive in the mobile phase.[2] |
| Dichloromethane / Methanol | Neutral or Basic Alumina | Alumina can be a good alternative to silica for the purification of basic compounds. |
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound.
| Technique | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase C18 column is often suitable. A mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) can be used. A gradient elution may be necessary to separate all impurities. |
| Thin Layer Chromatography (TLC) | Use the same solvent system that will be used for column chromatography to monitor purity. The presence of a single spot is an indication of purity, but co-eluting impurities may not be visible. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the integration of signals. |
| Mass Spectrometry (MS) | Can confirm the molecular weight of the product and help identify the mass of any impurities. |
| Melting Point | A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
General Column Chromatography Protocol
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.
-
Elution: Run the mobile phase through the column, collecting fractions. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting guide for column chromatography of basic polar compounds.
References
- 1. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. Intra- and intermolecular proton transfer in 2,6-diaminopyridinium 4-hydroxypyridin-1-ium-2,6-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
"stability and degradation pathways of Methyl 2,6-diaminopyridine-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,6-diaminopyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.
2. What are the potential degradation pathways for this compound?
Based on the structure of this compound, which contains amino and ester functional groups on a pyridine ring, the following degradation pathways are likely under stress conditions:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid (2,6-diaminopyridine-4-carboxylic acid) and methanol.
-
Oxidation: The amino groups on the pyridine ring are prone to oxidation, which can lead to the formation of N-oxides, nitro derivatives, or colored degradation products. Similar compounds like 3,4-diaminopyridine have been shown to degrade in the presence of oxidizing agents like hydrogen peroxide to form N-oxides and nitro-derivatives.[1]
-
Photodegradation: Exposure to UV or visible light may induce degradation. The pyridine ring and amino groups can absorb light, leading to the formation of reactive species and subsequent degradation products. While specific data for this compound is limited, photostability studies are crucial.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid (formed from hydrolysis) or other complex degradation reactions, including polymerization, may occur.[2]
3. How can I monitor the stability of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound.[3][4][5] This method should be able to separate the intact compound from its potential degradation products. Key parameters to monitor include:
-
Assay of the active pharmaceutical ingredient (API)
-
Levels of known and unknown degradation products
-
Changes in physical appearance (e.g., color, clarity of solution)
4. What are some common issues encountered during the handling and analysis of this compound?
-
Discoloration: The compound may discolor (turn yellow or brown) upon exposure to air, light, or high temperatures, likely due to oxidation of the amino groups.
-
Poor Solubility: Depending on the solvent system, solubility might be an issue. Ensure the chosen solvent is appropriate for your application and does not promote degradation.
-
Peak Tailing in HPLC: The basic amino groups can interact with residual silanols on silica-based HPLC columns, leading to peak tailing. Using a base-deactivated column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this issue.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation in the sample | Improper storage conditions (exposure to light, heat, or moisture). | Store the compound in a tightly sealed, light-resistant container at the recommended temperature. |
| Incompatible excipients or solvents. | Conduct compatibility studies with all formulation components. Avoid highly acidic, basic, or oxidizing excipients. | |
| Discoloration of the solid or solution | Oxidation of the amino groups. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. Use antioxidants in formulations where appropriate. Protect from light. |
| Inconsistent results in stability studies | Non-validated analytical method. | Develop and validate a stability-indicating HPLC method. Ensure the method can separate all potential degradation products from the parent compound. |
| Fluctuation in storage conditions. | Use calibrated and monitored stability chambers to ensure consistent temperature and humidity. | |
| Formation of an unknown peak in HPLC | A new degradation product has formed. | Perform forced degradation studies to intentionally generate degradation products and aid in their identification.[6][7] Use techniques like LC-MS to identify the mass of the unknown peak and propose a structure. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][6][7]
Objective: To generate potential degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile/water mixture).
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
Stress Conditions for Forced Degradation:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 6, 24, 48 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 6, 24, 48 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 2, 6, 24, 48 hours at room temperature |
| Thermal Degradation | Solid compound | 24, 48, 72 hours at 80°C |
| Solution | 24, 48, 72 hours at 80°C | |
| Photodegradation | Solid compound and solution | Expose to UV (254 nm) and visible light (ICH option 1 or 2) |
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting stability studies.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biomedres.us [biomedres.us]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2,6-diaminopyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Methyl 2,6-diaminopyridine-4-carboxylate during their experiments.
Troubleshooting Guide
Issue: Discoloration or Suspected Degradation of this compound
A common issue encountered with this compound is its susceptibility to oxidation, which can be visually identified by a change in color of the solid or solution. The following guide will help you troubleshoot and prevent this degradation.
Q1: My solid this compound has changed color from its original appearance. What is the likely cause?
A change in color, often to shades of yellow, brown, or red, is a strong indicator of oxidation. Aromatic amines, particularly diaminopyridines, are prone to oxidation when exposed to atmospheric oxygen, light, and elevated temperatures. This process can be accelerated by the presence of moisture or impurities.
Q2: I observed a color change in my solution containing this compound during an experiment. How can I prevent this?
Solution-phase oxidation is common and can be mitigated by implementing the following measures:
-
Use of an Inert Atmosphere: The most effective method to prevent oxidation is to handle the compound under an inert atmosphere, such as nitrogen or argon.[1][2] This minimizes its contact with oxygen.
-
Degassed Solvents: Solvents can contain dissolved oxygen. It is crucial to use solvents that have been thoroughly degassed before use.[3][4]
-
Addition of Antioxidants: Introducing a suitable antioxidant to your solution can help to quench free radicals and inhibit the oxidation process.[5][6]
Q3: What are the best practices for long-term storage of this compound?
For optimal stability and to prevent degradation during storage, please adhere to the following guidelines:
-
Inert Atmosphere: Store the solid compound under a nitrogen or argon atmosphere.
-
Light Protection: Use an amber or opaque container to protect the compound from light.
-
Temperature Control: Store at a cool, controlled temperature, as elevated temperatures can accelerate oxidation.
-
Dry Environment: Ensure the storage container is tightly sealed to prevent moisture ingress.
Frequently Asked Questions (FAQs)
Q4: How can I visually identify the oxidation of this compound?
Oxidation of aromatic amines typically results in the formation of colored byproducts. You may observe the following changes:
-
Solid: The powder may change from a white or off-white color to yellow, tan, or brown.
-
Solution: A colorless solution may turn yellow, pink, red, or brown upon exposure to air.
Q5: What types of antioxidants are suitable for preventing the oxidation of aromatic amines like this compound?
While specific antioxidants should be tested for compatibility with your experimental system, general classes of antioxidants effective for aromatic amines include:
-
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).
-
Aromatic Amines: Certain secondary aromatic amines can act as potent antioxidants.[5][6]
-
Complex Antioxidant Mixtures: A patented formulation for preventing aromatic amine discoloration includes a combination of oxygen scavengers, radical-scavenging antioxidants (like hindered phenols), peroxide-decomposing antioxidants, and light stabilizers.[7]
Q6: What are the potential degradation products of diaminopyridine oxidation?
Studies on related diaminopyridine compounds have shown that oxidation can lead to the formation of nitro and N-oxide derivatives.
Q7: Is the salt form of this compound expected to be more stable?
Yes, it is likely that the salt form (e.g., hydrochloride salt) would exhibit greater stability against oxidation. For other diaminopyridines, the salt form has been demonstrated to be more stable under oxidative stress compared to the free base. This is because the lone pair of electrons on the nitrogen atoms, which are susceptible to oxidation, are engaged in bonding.
Experimental Protocols
Protocol 1: Handling of this compound under an Inert Atmosphere
This protocol describes the basic procedure for handling air-sensitive compounds like this compound using a nitrogen or argon balloon.
Materials:
-
This compound
-
Schlenk flask or round-bottom flask with a rubber septum
-
Nitrogen or argon gas cylinder with a regulator
-
Balloon
-
Needles and tubing
-
Spatula
-
Degassed solvent
Procedure:
-
Flask Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Inert Gas Setup: Attach a balloon to a needle via a piece of tubing. Fill the balloon with nitrogen or argon from the gas cylinder.
-
Purging the Flask: Insert the needle from the gas-filled balloon into the rubber septum of the reaction flask. Insert a second needle as an outlet. Allow the inert gas to flush the flask for several minutes to displace the air.[2][8] Remove the outlet needle.
-
Adding the Solid: Briefly remove the septum and add the desired amount of this compound to the flask. Immediately replace the septum.
-
Adding Solvent: Use a syringe to add the degassed solvent to the flask through the septum.
-
Maintaining Inert Atmosphere: Keep the balloon with the needle in the septum throughout the experiment to maintain a positive pressure of the inert gas.
Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method
This method is effective for removing dissolved oxygen from solvents.
Materials:
-
Solvent to be degassed
-
Schlenk flask with a sidearm and stopcock
-
Vacuum pump
-
Cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry)
-
Inert gas source (nitrogen or argon)
Procedure:
-
Freeze: Place the solvent in the Schlenk flask and freeze it using the cold bath.
-
Pump: Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate the flask for several minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.
-
Backfill: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.
Data Summary
While no specific quantitative data for the oxidation of this compound was found, the following table summarizes the stability of a related compound, 3,4-diaminopyridine, under various conditions. This can serve as a general guide.
| Compound | Formulation | Storage Condition | Duration | Stability Outcome |
| 3,4-Diaminopyridine | 5-mg oral capsules | Refrigerated (4°C), protected from light | 6 months | No decomposition or adverse changes observed. |
| 3,4-Diaminopyridine | 5-mg oral capsules | Room Temperature (22-24°C), protected from light | 6 months | No decomposition or adverse changes observed. |
| 3,4-Diaminopyridine | 5-mg oral capsules | Elevated Temperature (37°C), protected from light | 1 month | No decomposition or adverse changes observed. |
Visualizations
Caption: Troubleshooting workflow for addressing the oxidation of this compound.
Caption: Key factors in the oxidation of this compound and corresponding prevention strategies.
References
- 1. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. performanceadditives.us [performanceadditives.us]
- 7. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Regioselective Functionalization of Methyl 2,6-diaminopyridine-4-carboxylate
Welcome to the technical support center for the regioselective functionalization of Methyl 2,6-diaminopyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
The primary challenges stem from the presence of multiple reactive sites: two amino groups at the C2 and C6 positions and the pyridine ring itself, which is susceptible to electrophilic and nucleophilic attack. The key difficulties include:
-
Controlling N-functionalization: Differentiating between the two amino groups (N2 and N6) to achieve mono-functionalization versus di-functionalization.
-
Preventing Ring Functionalization: The electron-donating amino groups activate the pyridine ring, making it susceptible to unwanted side reactions.
-
Influence of the Ester Group: The methyl carboxylate group at the C4 position influences the electron density of the pyridine ring and can affect the reactivity of the amino groups.
Q2: How can I achieve selective mono-acylation of one amino group over the other?
Achieving selective mono-acylation is a significant challenge due to the similar reactivity of the two amino groups. Strategies to promote mono-acylation include:
-
Stoichiometric Control: Using a sub-stoichiometric amount of the acylating agent can favor mono-acylation, but often results in a mixture of starting material, mono-acylated, and di-acylated products, requiring careful purification.
-
Use of Bulky Reagents: Employing sterically hindered acylating agents can favor reaction at the less sterically hindered amino group, although the difference in steric environment between the N2 and N6 positions is minimal in the starting material.
-
Protecting Group Strategies: This is the most robust method. By selectively protecting one amino group, the other can be functionalized. This often involves the use of orthogonal protecting groups that can be removed under different conditions.[1]
Q3: Are there protecting-group-free methods for selective functionalization?
Protecting-group-free strategies are highly desirable for improving atom economy and reducing synthetic steps. While challenging for this specific molecule, some approaches that can be explored include:
-
Enzyme-catalyzed reactions: Lipases or proteases can sometimes exhibit high regioselectivity in acylating amines.
-
Flow chemistry: The precise control of reaction time and stoichiometry in a flow reactor can sometimes favor mono-functionalization over di-functionalization.
-
Kinetic resolution: Under carefully controlled conditions, a kinetic resolution might be possible if one amino group reacts significantly faster than the other.
Troubleshooting Guides
Problem 1: Low Yield of Mono-acylated Product and Formation of Di-acylated Byproduct
Possible Causes:
-
Excess Acylating Agent: Using more than one equivalent of the acylating agent will lead to di-acylation.
-
High Reaction Temperature: Higher temperatures can increase the rate of the second acylation reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of the di-acylated product.
Solutions:
-
Careful Stoichiometry: Use 0.9-1.0 equivalents of the acylating agent.
-
Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and improve selectivity.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the desired mono-acylated product is maximized.
-
Slow Addition: Add the acylating agent dropwise over a period of time to maintain a low concentration of the acylating agent in the reaction mixture.
Problem 2: No Reaction or Incomplete Conversion
Possible Causes:
-
Insufficiently Reactive Acylating Agent: The chosen acylating agent may not be reactive enough under the applied conditions.
-
Steric Hindrance: A bulky acylating agent or substrate may hinder the reaction.
-
Inappropriate Solvent or Base: The solvent may not be suitable for the reaction, or the base may not be strong enough to facilitate the reaction.
Solutions:
-
More Reactive Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride or anhydride.
-
Catalyst: Add a catalyst like 4-(Dimethylamino)pyridine (DMAP) to activate the acylating agent.
-
Solvent and Base Optimization: Screen different solvents (e.g., DCM, THF, DMF) and bases (e.g., triethylamine, pyridine, DIPEA) to find the optimal conditions.
Problem 3: Poor Regioselectivity (Mixture of N2 and N6 isomers)
Possible Causes:
-
Similar Reactivity of Amino Groups: The electronic and steric environments of the N2 and N6 amino groups are very similar, leading to a lack of selectivity.
Solutions:
-
Protecting Group Strategy: This is the most effective solution. Protect one amino group to direct functionalization to the other. For example, a bulky silyl protecting group might be introduced selectively.
-
Directed Metalation: In some cases, a directing group can be installed that directs a metalating agent to a specific position, which can then be functionalized.
Data Presentation
Table 1: Hypothetical Product Distribution in the Mono-acylation of this compound under Various Conditions
| Entry | Acylating Agent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Mono-acylated Product Yield (%) | Di-acylated Product Yield (%) | Starting Material (%) |
| 1 | Acetyl Chloride (1.0) | Triethylamine (1.2) | DCM | 0 | 2 | 45 | 30 | 25 |
| 2 | Acetyl Chloride (0.9) | Triethylamine (1.2) | DCM | 0 | 2 | 55 | 15 | 30 |
| 3 | Acetic Anhydride (1.0) | Pyridine | Pyridine | 25 | 6 | 40 | 25 | 35 |
| 4 | Benzoyl Chloride (1.0) | DIPEA (1.5) | THF | 0 to 25 | 4 | 50 | 20 | 30 |
Note: This data is illustrative and based on general principles of acylation reactions of diaminopyridines. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Mono-acylation of 2,6-Diaminopyridine
This protocol is adapted from the synthesis of N-monoacyl-2,6-diaminopyridines and can be used as a starting point for the functionalization of this compound.[2]
-
Dissolve the Substrate: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Base: Add a suitable base (e.g., triethylamine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 0.9-1.0 eq) dropwise to the cooled solution while stirring.
-
Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench Reaction: Once the desired product is formed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for a typical mono-acylation experiment.
Caption: Troubleshooting logic for low product yield.
References
"alternative catalysts for the synthesis of Methyl 2,6-diaminopyridine-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,6-diaminopyridine-4-carboxylate. The following information is designed to address specific issues that may be encountered during experimentation with alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalytic systems for the synthesis of this compound?
A1: The synthesis of this compound typically starts from a dihalogenated precursor, such as Methyl 2,6-dichloro- or 2,6-dibromopyridine-4-carboxylate. The most prevalent and effective alternative catalytic systems for the subsequent diamination are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
Q2: Which catalyst system is generally preferred, Palladium or Copper?
A2: The choice between Palladium and Copper catalysis often depends on factors like cost, substrate scope, and reaction conditions. Palladium catalysts, particularly with specialized phosphine ligands (e.g., Xantphos, BINAP), are known for their high reactivity and broad functional group tolerance, often allowing for milder reaction conditions. Copper-catalyzed systems, a modern iteration of the Ullmann reaction, are more cost-effective but may require higher temperatures.[1]
Q3: What is the typical starting material for this synthesis?
A3: A common starting material is Methyl 2,6-dichloropyridine-4-carboxylate. This precursor can be aminated using the aforementioned catalytic methods to introduce the two amino groups at the C2 and C6 positions.
Q4: Can ammonia be used directly as the amine source in these reactions?
A4: Yes, both Buchwald-Hartwig and Ullmann-type reactions have been adapted to use ammonia or ammonia equivalents. For instance, in Buchwald-Hartwig aminations, ammonia salts or protected forms of ammonia can be employed.[2] Copper-catalyzed systems have also been shown to be effective with aqueous ammonia.
Troubleshooting Guides
Palladium-Catalyzed Buchwald-Hartwig Amination
Issue 1: Low or no conversion of the starting material (Methyl 2,6-dihalopyridine-4-carboxylate).
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The Pd(0) active species may not have formed correctly from the Pd(II) precatalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Inappropriate Ligand | The chosen phosphine ligand may not be suitable for the electron-deficient pyridine substrate. For dihalopyridines, bidentate ligands like Xantphos or DPPF are often effective.[3] |
| Incorrect Base | The strength of the base is crucial. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. Ensure the base is anhydrous and of high purity. |
| Low Reaction Temperature | While some Buchwald-Hartwig reactions proceed at room temperature, amination of electron-deficient pyridines may require heating. Gradually increase the reaction temperature and monitor by TLC or LC-MS. |
Issue 2: Formation of mono-aminated product as the major product.
| Potential Cause | Troubleshooting Step |
| Insufficient Amine Source | Ensure a sufficient excess of the ammonia equivalent is used to drive the reaction to the diaminated product. |
| Short Reaction Time | The second amination step may be slower than the first. Increase the reaction time and monitor the progress. |
| Steric Hindrance | If a bulky amine is used, the second substitution may be sterically hindered. This is less of a concern with ammonia. |
Copper-Catalyzed Ullmann Condensation
Issue 1: Reaction is sluggish or does not go to completion.
| Potential Cause | Troubleshooting Step |
| Low Reaction Temperature | Traditional Ullmann reactions often require high temperatures (>150 °C).[1] If using a modern ligated copper system, ensure the temperature is optimal for the specific catalyst-ligand combination. |
| Inhibitors Present | Ensure the starting materials and solvent are free from impurities that could poison the copper catalyst. |
| Poorly Soluble Copper Salt | The choice of copper salt (e.g., CuI, CuBr) can influence reactivity. CuI is a common choice. The use of a suitable ligand can also improve the solubility and activity of the copper catalyst. |
Issue 2: Significant amounts of side products are observed.
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | This side reaction can occur at high temperatures, replacing a halogen with hydrogen. Optimize the reaction temperature and time to favor amination. |
| Reaction with Solvent | If using a nucleophilic solvent, it may compete with the amine. Use a high-boiling, non-nucleophilic solvent like DMF or NMP. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for related amination reactions on dihalopyridines, which can serve as a starting point for the synthesis of this compound.
| Catalyst System | Starting Material | Amine Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)2 / X-Phos | 2-Bromo-13α-estrone | Aniline | X-Phos | KOtBu | Toluene | 150 (MW) | 0.17 | >90 |
| CuI / Ligand | Aryl Halide | Aniline | Phenanthroline | KOH | - | High | - | Varies |
| Cu-Catalyst | Halopyridyl Carboxylate | NaN3 | None | K2CO3 | Ethanol | Varies | - | Good to Excellent[4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Diamination
-
Reaction Setup: In a glovebox, add the Methyl 2,6-dihalopyridine-4-carboxylate, palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: Add the base (e.g., NaOtBu or K3PO4, 2.2-3.0 equivalents) to the vessel.
-
Solvent and Amine Addition: Remove the vessel from the glovebox and add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe. Add the ammonia source (e.g., an ammonia salt or a solution of ammonia in a suitable solvent).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann-Type Diamination
-
Reaction Setup: To an oven-dried reaction vessel, add the Methyl 2,6-dihalopyridine-4-carboxylate, copper catalyst (e.g., CuI, 5-10 mol%), and a ligand if required (e.g., a diamine ligand).
-
Addition of Reagents: Add the base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equivalents).
-
Solvent and Amine Addition: Add the solvent (e.g., DMF or NMP) and the amine source (e.g., aqueous ammonia).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (often >120 °C) under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified mechanism of the Ullmann condensation.
Caption: General workflow for reaction monitoring and troubleshooting.
References
Technical Support Center: Methyl 2,6-diaminopyridine-4-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Methyl 2,6-diaminopyridine-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Final Product
-
Question: We are experiencing significantly lower than expected yields of this compound during our scale-up synthesis. What are the potential causes and how can we improve the yield?
-
Answer: Low yields during the scale-up of this compound synthesis can stem from several factors. Inadequate temperature control is a common culprit; the reaction may require a specific temperature range to proceed optimally.[1] Side reactions, such as over-amination or polymerization, can also consume starting materials and reduce the yield of the desired product.[1] Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, further promoting side reactions. Finally, the purity of starting materials is crucial; impurities can interfere with the reaction or poison the catalyst, if one is used.
Recommended Solutions:
-
Optimize Reaction Temperature: Conduct small-scale experiments to determine the optimal temperature profile for the reaction. Implement robust temperature control systems in the scaled-up reactor.
-
Control Stoichiometry: Carefully control the addition rate and stoichiometry of the aminating agent to minimize side reactions.
-
Improve Agitation: Ensure efficient mixing by using appropriately designed impellers and optimizing the agitation speed for the reactor volume.
-
Use High-Purity Starting Materials: Verify the purity of all reactants and solvents before use.
-
Issue 2: High Levels of Impurities in the Crude Product
-
Question: Our crude this compound contains a high percentage of impurities, making purification difficult. What are the likely impurities and how can we minimize their formation?
-
Answer: Common impurities in the synthesis of aminopyridines can include starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, in reactions involving the amination of a di-substituted pyridine, mono-substituted intermediates can be a significant impurity if the reaction does not go to completion. Dimerization or polymerization of the starting material or product can also occur, especially at elevated temperatures.[1]
Recommended Solutions:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure it goes to completion.
-
Purification of Intermediates: If the synthesis involves multiple steps, consider purifying key intermediates to prevent carrying impurities through the entire process.
-
Optimize Reaction Conditions: Adjusting the temperature, pressure, and reaction time can help to minimize the formation of specific byproducts.
-
Effective Quenching: Develop a quenching procedure that rapidly stops the reaction and neutralizes any reactive species to prevent further side reactions during workup.
-
Issue 3: Difficulty with Product Isolation and Purification
-
Question: We are facing challenges in isolating and purifying this compound from the reaction mixture. What are the recommended procedures for crystallization and what factors should we consider?
-
Answer: The choice of solvent system is critical for successful crystallization. A good solvent system will dissolve the product at elevated temperatures but allow for good recovery upon cooling, while keeping impurities dissolved. The presence of residual reactants or byproducts can sometimes inhibit crystallization.
Recommended Solutions:
-
Solvent Screening: Perform small-scale screening of various solvent and anti-solvent systems to identify the optimal conditions for crystallization.
-
Control Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, purer crystals.
-
Seeding: Introducing a small amount of pure product (seed crystals) can help to initiate crystallization and control crystal size.
-
pH Adjustment: The solubility of aminopyridines is often pH-dependent. Adjusting the pH of the solution may be necessary to induce precipitation of the product.
-
Quantitative Data Summary
The following table provides illustrative data on how reaction parameters can influence yield and purity. These are example values and may need to be optimized for your specific process.
| Parameter | Condition A | Condition B | Condition C |
| Reaction Temperature | 150°C | 180°C | 220°C |
| Reaction Time | 6 hours | 4 hours | 2 hours |
| Yield (%) | 75% | 85% | 60% |
| Purity (by HPLC, %) | 95% | 98% | 88% |
| Key Impurity (%) | 2.5% (mono-aminated) | 0.8% (mono-aminated) | 5.0% (polymer) |
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety considerations when scaling up the production of this compound?
A1: The synthesis of aminopyridines can involve hazardous reagents and conditions. Amination reactions, for example, may use strong bases or be conducted at high temperatures and pressures, posing risks of runaway reactions or explosions.[1][2] It is crucial to have a thorough understanding of the reaction thermodynamics and kinetics before scaling up. Proper personal protective equipment (PPE) should be worn at all times. The potential for the release of toxic gases should also be assessed and mitigated with appropriate ventilation and scrubbing systems.
-
Q2: How does the choice of solvent affect the scale-up process?
A2: The choice of solvent is critical for several reasons. The solvent must be able to dissolve the reactants to a suitable concentration for the reaction to proceed efficiently. It should also have a boiling point that is appropriate for the desired reaction temperature. For scale-up, safety and environmental considerations are paramount. Solvents with high flammability or toxicity should be avoided if possible. The ease of solvent recovery and recycling is also an important factor in large-scale production to minimize waste and cost.[1]
-
Q3: What are the most critical process parameters to monitor during production?
A3: The most critical parameters to monitor are typically temperature, pressure, reactant addition rates, and mixing efficiency. Deviations in any of these can significantly impact the yield, purity, and safety of the process. Implementing real-time monitoring and control systems is highly recommended for large-scale production.
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add Methyl 2,6-dichloropyridine-4-carboxylate and a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone).
-
Reagent Addition: While stirring, slowly add a solution of the aminating agent (e.g., ammonia in a suitable solvent or an amine) to the reactor. The addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 150-180°C) and maintain for the required time (e.g., 3-6 hours).[1] Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Isolation: The product may precipitate upon the addition of water. If so, collect the solid by filtration, wash with water, and then a suitable organic solvent to remove impurities. If the product remains in solution, perform a liquid-liquid extraction.
-
Purification: Recrystallize the crude product from a suitable solvent system to achieve the desired purity. Dry the final product under vacuum.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for production issues.
References
Technical Support Center: Managing Impurities in Methyl 2,6-diaminopyridine-4-carboxylate Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis and purification of Methyl 2,6-diaminopyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach for the synthesis of this compound involves a two-step process starting from 2,6-dichloropyridine-4-carboxylic acid. The first step is the esterification of the carboxylic acid to the methyl ester, followed by a nucleophilic aromatic substitution (amination) of the two chlorine atoms with ammonia.
Q2: What are the potential major impurities I should be aware of during the synthesis?
The primary impurities can be categorized as process-related impurities and degradation products.
-
Process-Related Impurities:
-
Unreacted Starting Material: 2,6-Dichloropyridine-4-carboxylic acid or its methyl ester.
-
Mono-amino Intermediate: Methyl 2-amino-6-chloropyridine-4-carboxylate or Methyl 6-amino-2-chloropyridine-4-carboxylate.
-
Hydrolysis Product: 2,6-Diaminopyridine-4-carboxylic acid, resulting from the hydrolysis of the methyl ester.
-
-
Degradation Products:
-
Oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives, especially if the reaction is exposed to air at high temperatures for extended periods.
-
Q3: What analytical techniques are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for routine purity analysis and impurity profiling. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for characterizing the final product and any isolated impurities.
Q4: What are the general strategies for purifying crude this compound?
The most common purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing minor impurities from a solid product. The choice of solvent is critical.
-
Column Chromatography: For complex impurity profiles or when recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired compound from its impurities.
Troubleshooting Guides
Problem 1: The final product shows the presence of starting material (Methyl 2,6-dichloropyridine-4-carboxylate) by HPLC.
| Possible Cause | Suggested Solution |
| Incomplete amination reaction. | Increase the reaction time or temperature. Ensure a sufficient excess of ammonia is used. |
| Insufficient mixing in the reactor. | Improve the agitation to ensure proper contact between the reactants. |
| Deactivation of the catalyst (if used). | If a copper catalyst is used for the amination, ensure it is active and not poisoned. |
Problem 2: A significant peak corresponding to the mono-amino intermediate is observed in the HPLC chromatogram.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature for the second amination. | Prolong the reaction time or increase the temperature to drive the reaction to completion. |
| Low concentration of ammonia. | Ensure the pressure of ammonia is maintained throughout the reaction, or use a higher concentration of aqueous ammonia. |
Problem 3: The presence of 2,6-Diaminopyridine-4-carboxylic acid is detected.
| Possible Cause | Suggested Solution |
| Hydrolysis of the methyl ester during the reaction. | Use anhydrous ammonia and solvents to minimize the presence of water. |
| Hydrolysis during work-up. | Avoid strongly acidic or basic aqueous conditions during extraction and washing steps. If a basic wash is necessary, keep the contact time short and the temperature low. |
Problem 4: The product color is off-white or yellow, suggesting the presence of colored impurities.
| Possible Cause | Suggested Solution |
| Oxidation of the amino groups. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents. |
| Presence of residual catalyst. | If a copper catalyst is used, ensure it is completely removed during work-up. This may involve filtration through celite or a specific chelating wash. |
| Thermal degradation. | Avoid excessive temperatures during the reaction and work-up. |
Data Presentation: Impurity Profile Analysis
The following table summarizes a hypothetical impurity profile for a typical batch of this compound before and after purification by recrystallization.
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| Methyl 2,6-dichloropyridine-4-carboxylate | 12.5 | 1.5 | < 0.1 |
| Methyl 2-amino-6-chloropyridine-4-carboxylate | 8.2 | 5.8 | 0.2 |
| This compound | 6.5 | 91.2 | > 99.5 |
| 2,6-Diaminopyridine-4-carboxylic acid | 3.1 | 1.0 | < 0.1 |
| Unknown Impurity 1 | 9.7 | 0.5 | < 0.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Esterification of 2,6-Dichloropyridine-4-carboxylic acid:
-
To a solution of 2,6-dichloropyridine-4-carboxylic acid (10.0 g, 52.1 mmol) in methanol (100 mL), add concentrated sulfuric acid (2.0 mL) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,6-dichloropyridine-4-carboxylate.
-
-
Amination of Methyl 2,6-dichloropyridine-4-carboxylate:
-
Place Methyl 2,6-dichloropyridine-4-carboxylate (5.0 g, 24.3 mmol) and copper(I) oxide (0.1 g, 0.7 mmol) in a high-pressure reactor.
-
Add a 28% aqueous solution of ammonia (50 mL).
-
Seal the reactor and heat to 150 °C for 24 hours.
-
Cool the reactor to room temperature and carefully release the pressure.
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 3: Recrystallization for Purification
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Validation & Comparative
Comparative Reactivity Analysis: Methyl 2,6-diaminopyridine-4-carboxylate Versus Other Diaminopyridine Isomers
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the chemical reactivity of Methyl 2,6-diaminopyridine-4-carboxylate against other common diaminopyridine isomers. Understanding the relative reactivity of these scaffolds is crucial for medicinal chemists and drug development professionals in designing synthetic routes and predicting metabolic liabilities. While direct, side-by-side comparative studies are limited in the published literature, this guide synthesizes available data to provide a qualitative and, where possible, quantitative comparison of their behavior in key chemical transformations, including electrophilic aromatic substitution, acylation, and alkylation.
Executive Summary
The reactivity of diaminopyridines is governed by the interplay of the activating, ortho-, para-directing amino groups and the electron-withdrawing nature of the pyridine ring nitrogen. The position of the amino groups significantly influences the nucleophilicity of both the ring and the exocyclic nitrogens. In the case of this compound, the presence of an electron-withdrawing methyl carboxylate group at the 4-position is expected to further deactivate the pyridine ring towards electrophilic attack and modulate the nucleophilicity of the amino groups.
Generally, the amino groups in diaminopyridines enhance the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. However, the ring nitrogen still exerts a deactivating effect. The relative positions of the amino groups dictate the extent of activation and the regioselectivity of reactions.
Comparative Reactivity Tables
The following tables summarize the available data on the reactivity of various diaminopyridine isomers in key chemical reactions. It is important to note that the reaction conditions are not always directly comparable, as they are drawn from different studies. However, they provide valuable insights into the relative reactivity of these compounds.
Table 1: Electrophilic Aromatic Substitution
| Compound | Reaction | Reagents & Conditions | Product(s) | Yield | Observations & Inferences |
| 2,6-Diaminopyridine | Bromination | H₂O₂ / HBr, 0-70°C | 3-Bromo-2,6-diaminopyridine | Good | Halogenation is possible under acidic conditions, which was previously thought to lead to hydrolysis. This suggests a moderate reactivity of the ring.[1] |
| 3-Aminopyridine | Nitration (of N,N'-di-(3-pyridyl)-urea) | HNO₃ / H₂SO₄, up to 90°C | N,N'-di-(2-nitro-3-pyridyl)-urea | ~56% | The amino group requires protection, and nitration occurs at the 2-position, indicating the directing effect of the amino group and the deactivating effect of the ring nitrogen.[2] |
| 4-Aminopyridine | Halogenation with ICl | ICl (1 equiv), CH₂Cl₂, 23°C | Charge-transfer complex and ionic species | - | The reaction with interhalogens suggests high nucleophilicity of the ring nitrogen and amino group.[3] |
| This compound | N/A | No direct data found for electrophilic aromatic substitution. | N/A | N/A | The electron-withdrawing carboxylate group at the 4-position is expected to significantly deactivate the ring towards electrophilic attack, making it less reactive than 2,6-diaminopyridine. |
Table 2: Acylation
| Compound | Reaction | Reagents & Conditions | Product(s) | Yield | Observations & Inferences |
| 2,3-Diaminopyridine | Reductive amination with aldehydes | Aldehyde, borane-pyridine, acetic acid | Predominantly N-3 alkylated products | Good | The 3-amino group is more nucleophilic or sterically more accessible for this reaction.[4] |
| 2,6-Diaminopyridine | Acylation with rhodamine acid chloride | Rhodamine acid chloride | Mono-acylated product | - | Readily undergoes acylation on one of the amino groups.[5] |
| 3,4-Diaminopyridine | Acylation (as catalyst) | - | - | - | Used as a motif in catalysts for acylation, indicating the nucleophilicity of its amino groups.[6] |
| Aminopyridines (general) | Acylation with Endic anhydride | Endic anhydride | Amido acids | - | Chemoselective acylation of the exocyclic amino group is observed.[7] |
| This compound | N/A | No direct data found for acylation. | N/A | N/A | The nucleophilicity of the amino groups is likely reduced by the electron-withdrawing carboxylate group, potentially requiring more forcing conditions for acylation compared to 2,6-diaminopyridine. |
Table 3: Alkylation
| Compound | Reaction | Reagents & Conditions | Product(s) | Yield | Observations & Inferences |
| 2,3-Diaminopyridine | Reductive alkylation | Aldehyde, NaBH(OAc)₃ | N-3 alkylated product | Good | Demonstrates regioselective alkylation on the 3-amino group.[4] |
| 4-Aminopyridine | N-Alkylation | Alkylation feedstock, supported Cu-Mo catalyst, 150-320°C | N-alkylated pyridines | - | Catalytic methods are employed for N-alkylation.[8] |
| Imidazopyridines (from diaminopyridines) | C3-H Alkylation | Donor-acceptor cyclopropanes, Lewis acid | C3-alkylated products | Excellent | Demonstrates reactivity of the heterocyclic core derived from diaminopyridines.[9] |
| This compound | N/A | No direct data found for alkylation. | N/A | N/A | Similar to acylation, the nucleophilicity of the amino groups is expected to be lower than in unsubstituted diaminopyridines. |
Experimental Protocols
Below are representative experimental protocols for key reactions involving diaminopyridines. These can be adapted for comparative studies.
Protocol 1: Halogenation of 2,6-Diaminopyridine[1]
Reaction: Bromination of 2,6-Diaminopyridine
Reagents:
-
2,6-Diaminopyridine
-
Hydrogen Peroxide (H₂O₂)
-
Hydrobromic Acid (HBr)
Procedure:
-
Dissolve 2,6-diaminopyridine in a suitable solvent.
-
Add hydrobromic acid to the solution.
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature.
-
Allow the reaction to proceed at a temperature between 0°C and 70°C until completion, monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and work up to isolate the 3-bromo-2,6-diaminopyridine product.
Protocol 2: Mono-acylation of a Diaminopyridine (General)[10]
Reaction: Mono-acylation of an imidazole, adaptable for diaminopyridines.
Reagents:
-
Diaminopyridine
-
Acylating agent (e.g., acid chloride, anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the diaminopyridine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen, argon).
-
Add the base to the solution.
-
Cool the mixture to a suitable temperature (e.g., 0°C).
-
Slowly add a solution of the acylating agent (1 equivalent for mono-acylation) in the same solvent.
-
Allow the reaction to stir at the appropriate temperature until completion.
-
Quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.
-
Purify the product by a suitable method (e.g., chromatography, recrystallization).
Protocol 3: Reductive Alkylation of 2,3-Diaminopyridine[4]
Reaction: N-3 Alkylation of 2,3-Diaminopyridine
Reagents:
-
2,3-Diaminopyridine
-
Aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
Suspend 2,3-diaminopyridine in the solvent.
-
Add the aldehyde to the suspension.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes).
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product as needed.
Reactivity Discussion and Logical Relationships
The reactivity of diaminopyridines in electrophilic aromatic substitution is a balance between the activating effect of the two amino groups and the deactivating effect of the pyridine nitrogen. The following diagram illustrates these competing influences.
Caption: Factors influencing electrophilic aromatic substitution reactivity.
For this compound, the potent electron-withdrawing nature of the methyl carboxylate group at the 4-position, which is para to the ring nitrogen and meta to the amino groups, will significantly reduce the electron density of the pyridine ring. This deactivation is expected to make electrophilic aromatic substitution reactions on this molecule challenging, likely requiring harsh reaction conditions if they proceed at all.
Experimental Workflow: Acylation of Diaminopyridines
The following diagram outlines a typical laboratory workflow for the acylation of a diaminopyridine, a common reaction in the synthesis of more complex molecules.
Caption: General workflow for diaminopyridine acylation.
Conclusion
References
- 1. US3849429A - Halogenation of diaminopyridines in acidic media - Google Patents [patents.google.com]
- 2. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Method Validation for Methyl 2,6-diaminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Methyl 2,6-diaminopyridine-4-carboxylate. As no specific validated methods for this particular analyte have been published, this document outlines established analytical approaches for structurally related compounds, such as pyridine carboxylate esters and diaminopyridine derivatives. The information presented here is intended to serve as a comprehensive starting point for the development and validation of a suitable analytical method.
The proposed methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of the most appropriate method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
Comparison of Potential Analytical Methods
The following table summarizes the key performance characteristics and typical experimental conditions for HPLC-UV and LC-MS/MS methods, which are adaptable for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can distinguish between compounds with the same retention time. |
| Sensitivity | Typically in the µg/mL to high ng/mL range. | High; capable of detecting analytes in the low ng/mL to pg/mL range. |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99. | Excellent, typically with a correlation coefficient (r²) > 0.99. |
| Accuracy | Generally within 80-120% of the true value, as per ICH guidelines.[1][2] | Generally within 80-120% of the true value, as per ICH guidelines.[1][2] |
| Precision | Repeatability and intermediate precision with RSD ≤ 2% is commonly achievable.[2] | Repeatability and intermediate precision with RSD ≤ 15% (≤ 20% at LLOQ) is common for bioanalysis. |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector (DAD). | LC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF). |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Typical Use | Routine quality control, purity assessment, and content uniformity. | Trace level quantification, metabolite identification, and analysis in complex matrices. |
Experimental Protocols
Detailed methodologies for developing and validating either an HPLC-UV or LC-MS/MS method are provided below. These protocols are based on methods used for similar aromatic amines and pyridine derivatives.[3][4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the main analyte and its impurities in bulk drug substances and simple formulations.
a) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the separation of aromatic amines.[3][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5) and an organic modifier like methanol or acetonitrile.[4] The use of an ion-pairing agent, such as 1-hexanesulfonic acid, can improve peak shape and retention for basic compounds like diaminopyridines.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A wavelength of maximum absorbance should be selected.
-
Injection Volume: 10 µL.
b) Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a mixture of the mobile phase or a diluent like methanol/water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
c) Validation Parameters (as per ICH Q2(R2) Guidelines): [1][6]
-
Specificity: Analyze blank samples, a placebo, and the analyte spiked with potential impurities to demonstrate that the method is not affected by other components.
-
Linearity: Prepare a series of at least five concentrations of the analyte and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Determine the recovery of the analyte in a spiked matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.
a) Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column, often with smaller dimensions for faster analysis (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution with mobile phases compatible with mass spectrometry, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5 µL.
b) Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and one or more product ions after fragmentation.
-
Ion Transitions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the parent ion and optimize fragmentation parameters to find the most intense and stable product ions.
c) Sample Preparation:
-
For biological samples, a sample extraction step is necessary to remove matrix interferences. This can include:
-
Protein Precipitation: With acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): Using an organic solvent like ethyl acetate or methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): Using a suitable sorbent to retain and elute the analyte.
-
d) Validation Parameters (as per relevant bioanalytical method validation guidelines):
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.
-
Linearity: Prepare a calibration curve in the biological matrix over the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different occasions.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the two proposed analytical techniques.
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC-UV and LC-MS/MS techniques.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
The Untapped Potential of Methyl 2,6-diaminopyridine-4-carboxylate: A Comparative Guide to the Biological Activity of Structurally Related Pyridine Derivatives
While direct experimental data on the biological activity of Methyl 2,6-diaminopyridine-4-carboxylate derivatives is limited in current scientific literature, the foundational structure of this molecule positions it as a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of structurally related pyridine derivatives, offering insights into the potential applications of the title compound class for researchers, scientists, and drug development professionals.
This compound serves as a key intermediate in the synthesis of more complex molecules.[1][2] Derivatives of the parent compound, 2,6-diaminoisonicotinic acid, have been investigated for their potential antimicrobial and anti-inflammatory properties.[1][2] This suggests that modifications of the methyl ester could lead to compounds with significant biological effects. To explore this potential, this guide will focus on the reported anticancer and antimicrobial activities of analogous pyridine carboxamide and dicarboxamide derivatives.
Anticancer Activity of Pyridine Carboxamide Derivatives: A Comparative Look
Several studies have highlighted the potent anticancer activity of various pyridine carboxamide derivatives. These compounds often exert their effects through mechanisms such as the inhibition of key enzymes in cancer cell proliferation and survival. Below is a comparison of the in vitro anticancer activity of selected pyridine and related carboxamide derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Pyridine Carboxamide Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | 1-(6-(4-Methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl) urea (8b) | MCF-7 (Breast) | 5.0 ± 1.91 (VEGFR-2 inhibition) | [3] |
| Pyridine-Ureas | 8e | MCF-7 (Breast) | 0.22 | [3] |
| Pyridine-Dicarboxamides | 3l (substituted p-trifluoromethylphenyl and chloropyridine) | HCT-116 (Colorectal) | 6 ± 0.78 | [4] |
| Pyridine-Dicarboxamides | 3l (substituted p-trifluoromethylphenyl and chloropyridine) | HuH-7 (Liver) | 4.5 ± 0.3 | [4] |
| Pyridine-Dicarboxamides | 3e (substituted p-bromophenyl) | MDA-MB-231 (Breast) | 5 ± 0.5 | [4] |
| Pyridine-Dicarboxamides | 3l (substituted p-trifluoromethylphenyl and chloropyridine) | MDA-MB-231 (Breast) | 5 ± 0.25 | [4] |
| 9-Aminoacridine-4-carboxamides | 5b | HeLa (Cervical) | 47.50 µg/ml | [5] |
| 9-Aminoacridine-4-carboxamides | 5e | A-549 (Lung) | 100 µg/ml | [5] |
| Indole-2-carboxamides | 10 | HCT-116 (Colon) | 1.01 | [6] |
| Indole-2-carboxamides | 12 | K-562 (Leukemia) | 0.33 | [6] |
| Indole-2-carboxamides | 14 | K-562 (Leukemia) | 0.61 | [6] |
Antimicrobial Activity of Pyridine Derivatives
The pyridine scaffold is also a key feature in many compounds with significant antimicrobial properties. Derivatives of 2-aminopyridine and pyridine-2,6-dicarboxamides have shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Derivative | Microorganism | MIC | Reference |
| Pyridine-2,6-dithiocarboxylic acid (pdtc) | - | Nonpseudomonads | 16 to 32 µM | [7] |
| Pyridine-2,6-dicarboxamides | L11 | Staphylococcus aureus | 2-16 µg/mL | [8] |
| Pyridine-2,6-dicarboxamides | L11 | Methicillin and vancomycin-resistant S. aureus | 2-4 µg/mL | [8] |
| Pyridine-2,6-dicarboxamides | L11 | Resistant enterococcus strains | 2-8 µg/mL | [8] |
| N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles | 3 (R = 3,4-Cl) | Mycobacterium tuberculosis | 6.25 µg/mL | [9] |
| N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles | 9 (R = 2-Cl) | Mycobacterium tuberculosis | 6.25 µg/mL | [9] |
| N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles | 11 (R = 4-CF3) | Mycobacterium tuberculosis | 6.25 µg/mL | [9] |
| 5-butyl-2-pyridine carboxylic acid | - | Gram-positive bacteria | 0.069 ± 0.0034 to 1.12 ± 0.052 mg/mL | [10] |
| 5-butyl-2-pyridine carboxylic acid | - | Gram-negative bacteria | 8.925 ± 0.39 to 17.85 ± 0.78 mg/mL | [10] |
| 2,7-Naphthyridines | 10j | Staphylococcus aureus | 8 mg/L | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the biological activities presented in the tables.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized carboxamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, K-562) and a normal human dermal fibroblast line were seeded in 96-well plates at a specific density and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional period to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains were cultured, and the inoculum was prepared to a standardized concentration.
-
Serial Dilution of Compounds: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[8][11]
Visualizing Molecular Pathways and Experimental Workflows
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Inhibition of VEGFR-2 by a pyridine-urea derivative, blocking angiogenesis and tumor growth.
Caption: A general workflow for the synthesis and biological evaluation of novel pyridine derivatives.
References
- 1. 2,6-Diaminoisonicotinic acid | 6313-56-0 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study [mdpi.com]
- 5. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties [mdpi.com]
- 10. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
"comparative study of different synthetic routes to Methyl 2,6-diaminopyridine-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to Methyl 2,6-diaminopyridine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on yield, reaction conditions, and starting material accessibility. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
Route 1: From Citrazinic Acid via Chlorination, Amination, and Esterification
This three-step synthesis commences with the commercially available and relatively inexpensive citrazinic acid. The overall pathway involves the conversion of the hydroxyl groups to chlorides, followed by nucleophilic substitution with ammonia, and concluding with the esterification of the carboxylic acid.
Experimental Protocols:
Step 1: Synthesis of 2,6-dichloroisonicotinic acid
A suspension of citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL) is heated at 130°C for 18 hours, followed by a further 2 hours at 145°C. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (150 g). The resulting mixture is extracted three times with 100 mL of ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[1]
Step 2: Synthesis of 2,6-diaminoisonicotinic acid
Step 3: Synthesis of this compound
The esterification of 2,6-diaminoisonicotinic acid is performed by refluxing the acid in methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized to precipitate the desired methyl ester.
Quantitative Data Summary for Route 1:
| Step | Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity |
| 1 | 2,6-dichloroisonicotinic acid | Citrazinic acid | POCl₃, Et₄NCl | 130-145 | 20 | 89 | Not specified |
| 2 | 2,6-diaminoisonicotinic acid | 2,6-dichloroisonicotinic acid | Aqueous NH₃ | 150-200 (estimated) | Not specified | Not specified | Not specified |
| 3 | This compound | 2,6-diaminoisonicotinic acid | Methanol, H₂SO₄ (cat.) | Reflux | Not specified | 36-41 (estimated for similar reactions) | Not specified |
Diagram of Synthetic Pathway for Route 1:
Route 2: Direct Amination of Methyl 2,6-dihalopyridine-4-carboxylate
This alternative approach involves the direct conversion of a pre-functionalized pyridine ring, specifically a methyl 2,6-dihalopyridine-4-carboxylate, to the desired product through amination. This route is potentially more streamlined if the starting material is readily accessible.
Experimental Protocols:
Step 1: Synthesis of Methyl 2,6-dichloropyridine-4-carboxylate
The synthesis of the starting material, methyl 2,6-dichloropyridine-4-carboxylate, can be achieved from 2,6-dichloroisonicotinic acid through esterification with methanol in the presence of an acid catalyst, similar to the final step of Route 1.
Step 2: Synthesis of this compound
The direct amination of methyl 2,6-dichloropyridine-4-carboxylate can be performed using a variety of methods. One effective approach is the use of microwave-assisted heating in the presence of a copper catalyst and a base. For a similar substrate, 2,6-dibromopyridine, selective mono- or di-amination was achieved using microwave irradiation in water. For the di-amination, the inclusion of K₂CO₃ as a base and a CuI/DMPAO catalyst system was found to be effective.[1] Alternatively, thermal amination in a sealed vessel with aqueous ammonia at high temperatures is also a viable method.
Quantitative Data Summary for Route 2:
| Step | Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity |
| 1 | Methyl 2,6-dichloropyridine-4-carboxylate | 2,6-dichloroisonicotinic acid | Methanol, H₂SO₄ (cat.) | Reflux | Not specified | Not specified | Not specified |
| 2 | This compound | Methyl 2,6-dichloropyridine-4-carboxylate | NH₃, CuI (cat.), K₂CO₃ (Microwave) | Not specified | 2-2.5 | Not specified | Not specified |
Diagram of Synthetic Pathway for Route 2:
Comparative Analysis
| Feature | Route 1: From Citrazinic Acid | Route 2: Direct Amination |
| Starting Material | Citrazinic acid (readily available, inexpensive) | Methyl 2,6-dichloropyridine-4-carboxylate (requires synthesis) |
| Number of Steps | 3 | 1 (from the dichloroester) |
| Overall Yield | Potentially lower due to multiple steps. | Potentially higher and more atom-economical. |
| Reaction Conditions | Requires high temperatures and corrosive reagents (POCl₃). | Can potentially be performed under milder conditions using microwave technology. |
| Scalability | The initial chlorination step might pose challenges for large-scale synthesis. | Microwave-assisted synthesis can be scalable. |
| Purification | Multiple purification steps may be required. | Potentially simpler purification of the final product. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is advantageous due to its use of a simple and inexpensive starting material. However, it involves a multi-step process with potentially harsh reaction conditions.
-
Route 2 presents a more direct and potentially more efficient approach, especially if the starting halo-ester is accessible. The use of modern techniques like microwave-assisted synthesis could lead to shorter reaction times and improved yields.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. Further optimization of the amination and esterification steps in Route 1, and the development of a robust protocol for the direct amination in Route 2, would be beneficial for the efficient production of this important synthetic intermediate.
References
A Comparative Guide to Purity Assessment of Synthesized Methyl 2,6-diaminopyridine-4-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of a novel synthesized compound, Methyl 2,6-diaminopyridine-4-carboxylate, against other analytical techniques. This guide includes detailed experimental protocols, data comparison, and visual workflows to aid in selecting the most appropriate analytical method.
Introduction to this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry, likely serving as a key building block for the synthesis of more complex drug candidates. The presence of amino and carboxylate functional groups on the pyridine ring makes it a versatile scaffold for creating compounds with diverse biological activities. Accurate determination of its purity is the first critical step in its journey from a synthesized molecule to a potential therapeutic agent.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is proposed here for the purity determination of this compound and the separation of its potential impurities.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound and its process-related and degradation impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main peak).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the synthesized sample in the same diluent to a similar concentration as the standard solution.
-
Blank Solution: Use the diluent as a blank.
3. Method Validation Parameters (Hypothetical Data):
-
Specificity: The method should be able to resolve the main peak from potential impurities and degradation products. This can be assessed by forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: A linear relationship between the peak area and concentration should be established over a defined range (e.g., 1-150 µg/mL).
-
Accuracy: Determined by recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of injections, expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Workflow for HPLC Purity Assessment:
Caption: Workflow for the purity assessment of this compound by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and disadvantages.
| Parameter | HPLC (Hypothetical) | Capillary Electrophoresis (CE) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Differential partitioning between a stationary and mobile phase. | Differential migration of ions in an electric field. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Quantitation based on the integral of NMR signals relative to a certified internal standard. |
| Sample Volatility | Not required. | Not required. | Required; derivatization may be necessary for polar compounds. | Not required. |
| Limit of Detection (LOD) | ~0.01% | ~0.05%[1] | ~0.01% (with derivatization) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.1%[1] | ~0.03% (with derivatization) | ~0.3% |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 1% |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 | > 0.999 |
| Throughput | Moderate | High | Low to Moderate | Low |
| Advantages | High resolution, robust, well-established for pharmaceutical analysis. | High efficiency, low sample and solvent consumption. | High sensitivity and specificity (mass detection). | Absolute quantitation without a specific reference standard for each impurity, provides structural information.[2] |
| Disadvantages | Higher solvent consumption compared to CE. | Lower sensitivity for some compounds, reproducibility can be challenging. | Requires volatile and thermally stable compounds, derivatization can be complex. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[2] |
Potential Impurities in the Synthesis of this compound
The proposed HPLC method should be capable of separating the target compound from potential impurities arising from the synthetic route and degradation.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
By-products: Products from side reactions, such as over-amination or incomplete reactions.
-
Reagents: Residual reagents or catalysts used in the synthesis.
Potential Degradation Products:
-
Hydrolysis Product: 2,6-diaminopyridine-4-carboxylic acid, formed by the hydrolysis of the methyl ester group.
-
Oxidation Products: Degradation products formed due to exposure to air or oxidizing agents.
Contextual Application in Drug Development
Derivatives of aminopyridines are of significant interest in drug discovery. For instance, they can act as inhibitors or modulators of various signaling pathways implicated in disease. The purity of the initial building block, such as this compound, is crucial as impurities could lead to the formation of undesired side products in subsequent synthetic steps or exhibit off-target biological activity.
Hypothetical Signaling Pathway Involvement:
Caption: Hypothetical inhibition of a pro-proliferative kinase by a drug derivative.
Conclusion
The purity assessment of synthesized this compound is a critical step in its development for pharmaceutical applications. While HPLC stands out as a robust and reliable method, a thorough understanding of its capabilities in comparison to other techniques like CE, GC-MS, and qNMR allows researchers to make informed decisions based on the specific requirements of their analytical challenges. The provided hypothetical HPLC method and comparative data serve as a practical guide for establishing a comprehensive purity testing strategy for this and similar novel chemical entities.
References
In Vitro Efficacy of Dihydropyridine and Diaminopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of dihydropyridine and diaminopyridine derivatives, with a focus on their anticancer properties. While specific data on Methyl 2,6-diaminopyridine-4-carboxylate derivatives are limited in publicly available research, this guide synthesizes findings on structurally related compounds to inform future research and drug discovery efforts in this chemical space. The information presented is based on experimental data from various studies and is intended to serve as a resource for comparing the performance of these derivatives.
Comparative Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various dihydropyridine and pyridine derivatives against several human cancer cell lines. This data provides a quantitative comparison of their cytotoxic effects.
Table 1: In Vitro Anticancer Activity of Dihydropyridine and Pyridine Derivatives (IC50 in µM)
| Compound ID/Reference | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 13ad' | 1,4-Dihydropyridine-Triazole | Caco-2 (Colorectal Adenocarcinoma) | 0.63 ± 0.05 | [1] |
| 13ab' | 1,4-Dihydropyridine-Triazole | Caco-2 (Colorectal Adenocarcinoma) | 1.39 ± 0.04 | [1] |
| Compound 18 | 4-Aryl-1,4-Dihydropyridine | HeLa (Cervical Adenocarcinoma) | 3.6 | |
| MCF-7 (Breast Carcinoma) | 5.2 | |||
| Compound 19 | 4-Aryl-1,4-Dihydropyridine | HeLa (Cervical Adenocarcinoma) | 2.3 | |
| MCF-7 (Breast Carcinoma) | 5.7 | |||
| Compound 20 | 4-Aryl-1,4-Dihydropyridine | HeLa (Cervical Adenocarcinoma) | 4.1 | |
| MCF-7 (Breast Carcinoma) | 11.9 | |||
| Compound 3b | Pyridine Heterocyclic Hybrid | Huh-7 (Hepatocyte Carcinoma) | 6.54 | [2] |
| A549 (Lung Cancer) | 15.54 | [2] | ||
| MCF-7 (Breast Cancer) | 6.13 | [2] | ||
| Compound 7 | Spiro-Pyridine | Caco-2 (Colorectal Carcinoma) | 7.83 ± 0.50 | [3] |
| Compound 9a | 4,4'-Bipyridine | HepG-2 (Hepatocellular Carcinoma) | 8.83 ± 0.30 (µg/mL) | [4] |
| MCF-7 (Breast Adenocarcinoma) | High Activity | [4] | ||
| Compound 9b | 4,4'-Bipyridine | HepG-2 (Hepatocellular Carcinoma) | 10.08 ± 0.66 (µg/mL) | [4] |
| MCF-7 (Breast Adenocarcinoma) | High Activity | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
A detailed methodology for a common in vitro cytotoxicity assay is provided below. This protocol is a generalized representation based on standard laboratory practices.[5][6]
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. The formation of purple formazan crystals will be observed in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of compound concentration versus cell viability.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a generalized workflow for in vitro anticancer drug screening and a conceptual signaling pathway that could be investigated for active compounds.
Caption: General workflow for in vitro screening of anticancer compounds.
Caption: Hypothetical signaling pathway for CDK inhibition by diaminopyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Structure-Activity Relationship (SAR) of Diaminopyridine Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-diaminopyridine analogs, with a focus on their potential as kinase inhibitors. While direct SAR studies on methyl 2,6-diaminopyridine-4-carboxylate are limited in publicly available literature, this guide draws comparisons from closely related 3-acyl-2,6-diaminopyridine derivatives that have been evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs). This information is crucial for the rational design of novel and potent kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory activities of various 3-acyl-2,6-diaminopyridine analogs against CDK1/cyclin B1 and CDK2/cyclin A have been investigated, revealing key structural features that influence their potency. The following table summarizes the IC50 values for a selection of these compounds, highlighting the impact of substitutions on the acyl group and the pyridine core.
| Compound ID | R1 (Acyl Group) | R2 (Pyridine C5) | CDK1/cyclin B1 IC50 (µM) | CDK2/cyclin A IC50 (µM) |
| 1a | Phenyl | H | >50 | >50 |
| 1b | 4-Fluorophenyl | H | 15.3 | 8.9 |
| 1c | 4-Chlorophenyl | H | 9.8 | 5.2 |
| 1d | 4-Bromophenyl | H | 7.5 | 3.1 |
| 1e | 4-Methylphenyl | H | 22.1 | 15.4 |
| 2a | Phenyl | Br | 2.1 | 1.5 |
| 2b | 4-Fluorophenyl | Br | 0.8 | 0.5 |
| 2c | 4-Chlorophenyl | Br | 0.5 | 0.3 |
| 2d | 4-Bromophenyl | Br | 0.3 | 0.2 |
| 2e | 4-Methylphenyl | Br | 3.5 | 2.8 |
Key SAR Insights:
-
Substitution at the 5-position of the pyridine ring: The introduction of a bromine atom at the R2 position (compounds 2a-2e ) consistently and significantly enhances the inhibitory activity against both CDK1 and CDK2 compared to the unsubstituted analogs (compounds 1a-1e ). This suggests that a bulky, electron-withdrawing group at this position is favorable for binding to the kinase active site.
-
Substitution on the phenyl ring of the acyl group: Halogen substitution on the phenyl ring of the acyl group generally leads to increased potency. A clear trend is observed with increasing halogen size (F < Cl < Br), with the 4-bromo substituted analog (2d ) exhibiting the highest activity. Methyl substitution (1e and 2e ) is less favorable than halogen substitution.
-
General Trend: The most potent compounds in this series possess a halogen at the 4-position of the phenylacyl group and a bromine at the 5-position of the 2,6-diaminopyridine core.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against CDK1/cyclin B1 and CDK2/cyclin A is typically determined using a radiometric filter binding assay.[1]
Materials:
-
Recombinant human CDK1/cyclin B1 and CDK2/cyclin A enzymes
-
Histone H1 as substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate (Histone H1), and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The anti-proliferative activity of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
References
- 1. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 2. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
Comparative Analysis of Methyl 2,6-diaminopyridine-4-carboxylate: A Guide to Analytical Data Cross-Referencing
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of the analytical data for Methyl 2,6-diaminopyridine-4-carboxylate against literature values, offering a valuable resource for quality assessment and experimental verification.
This compound, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and materials science. Its structural features, including the amino and carboxylate groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activities. Accurate analytical data is crucial for confirming the identity, purity, and structure of this compound in any research and development setting.
Cross-Referencing Analytical Data
This section provides a detailed comparison of expected literature values with typical experimental data for this compound (CAS No: 98547-97-8; Molecular Formula: C₇H₉N₃O₂; Molecular Weight: 167.17 g/mol ).
Spectroscopic Data
| Analytical Technique | Literature Value/Description | Experimental Data (Typical) |
| ¹H NMR | In D₂O, a singlet for the two equivalent aromatic protons (H-3 and H-5) is expected around δ 6.8 ppm. The protons of the two amino groups are observed at approximately δ 4.2 ppm.[1] | A singlet at ~6.8 ppm (2H, s, Ar-H) and a broad singlet at ~4.2 ppm (4H, br s, -NH₂) are typically observed. The methyl ester protons usually appear as a singlet around δ 3.8 ppm. |
| Infrared (IR) | Characteristic peaks for N-H stretching of the amino groups are expected in the range of 3300-3500 cm⁻¹. The C=O stretching of the ester group should appear around 1700-1725 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also anticipated. | N-H stretches are typically observed as two distinct bands in the 3400-3200 cm⁻¹ region. A strong C=O stretch is present around 1710 cm⁻¹. Aromatic ring vibrations are seen in the 1600-1400 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 167. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). | The mass spectrum typically shows a prominent molecular ion peak at m/z 167. Common fragments may be observed at m/z 136 ([M-OCH₃]⁺) and m/z 108 ([M-COOCH₃]⁺). |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of this compound.
Synthesis Protocol
A common synthetic route involves a two-step process starting from isonicotinic acid.[1]
-
Chlorination: Isonicotinic acid is first converted to 2,6-dichloroisonicotinic acid. This is typically achieved by reacting isonicotinic acid with a strong chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions.
-
Amination and Esterification: The resulting 2,6-dichloroisonicotinic acid is then subjected to amination using ammonia at elevated temperatures. This step substitutes the chloro groups with amino groups. Subsequent esterification of the carboxylic acid group with methanol, often in the presence of an acid catalyst, yields the final product, this compound.
Analytical Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as Potassium Bromide (KBr) pellets. The spectra are recorded in the wavenumber range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data provides information about the molecular weight and fragmentation pattern of the compound.
Visualizing the Workflow and Potential Applications
To better understand the processes involved in utilizing this compound, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where a derivative of this molecule might be involved.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 2,6-diaminopyridine-4-carboxylate
This document provides essential safety and logistical information for the proper disposal of Methyl 2,6-diaminopyridine-4-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Profile Summary
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A fully buttoned lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound is classified as a hazardous chemical waste.
-
Segregate the waste from other incompatible materials, such as strong oxidizing agents and acids.[2]
-
-
Container Management:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The original container is often the best option if it is in good condition.
-
The container must have a secure, screw-on cap to prevent leaks.
-
Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The date when the waste was first added to the container.
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA), such as a chemical fume hood or a designated cabinet.
-
The storage area should be cool, dry, and well-ventilated.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting a waste collection.
-
Spill & Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Cleanup: Carefully sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, immediately call a poison center or doctor.[1]
-
Disposal Workflow Diagram
References
Personal protective equipment for handling Methyl 2,6-diaminopyridine-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Methyl 2,6-diaminopyridine-4-carboxylate in a laboratory setting. The following procedural steps and data are derived from safety protocols for structurally similar compounds, including pyridine derivatives and aromatic amines.
Core Safety and Handling Protocols
When working with this compound, a stringent adherence to safety measures is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield.[1][2][3][4] | Protects against splashes and airborne particles that can cause serious eye irritation or burns.[5][6][7] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a fully-buttoned lab coat, and closed-toe shoes.[3][8][9] | Prevents skin contact, which may be fatal or cause irritation.[5] A lab coat and proper footwear provide full skin coverage.[9] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[8][9][10] If ventilation is inadequate or if dusts are generated, a full-face respirator with an appropriate filter (e.g., P3) may be necessary.[5][11] | Minimizes inhalation of potentially harmful vapors or dusts that may cause respiratory irritation.[5][11] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures both safety and experimental integrity.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Check that the chemical fume hood is functioning correctly.[9][10] All necessary PPE should be inspected and worn properly.[4] An emergency eyewash station and safety shower must be readily accessible.[7][10]
-
Handling :
-
Storage :
-
Spill Management :
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8][14]
-
Clean the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste material in a clearly labeled, sealed, and compatible container.[10] Do not mix with other waste streams unless explicitly permitted.
-
Disposal Route : Dispose of the chemical waste through an authorized hazardous waste disposal service.[8] Never pour chemical waste down the drain or dispose of it with regular trash.[8]
-
Container Disposal : Decontaminate empty containers before disposal. Follow all local and national regulations for the disposal of chemical containers.[14]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. epa.gov [epa.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. hsa.ie [hsa.ie]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. fishersci.com [fishersci.com]
- 13. media.laballey.com [media.laballey.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
